1,2'-bis(1H-benzimidazole)-2-thiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10N4S |
|---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C14H10N4S/c19-14-17-11-7-3-4-8-12(11)18(14)13-15-9-5-1-2-6-10(9)16-13/h1-8H,(H,15,16)(H,17,19) |
InChI Key |
NMBPCOFHJSUBLX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)N3C4=CC=CC=C4NC3=S |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N3C4=CC=CC=C4NC3=S |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 1,2'-Bis(1H-benzimidazole)-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the synthesis, characterization, and potential biological significance of 1,2'-bis(1H-benzimidazole)-2-thiol. While this specific compound is not extensively reported in the literature, this document extrapolates from established synthetic methodologies and characterization data for closely related bis(benzimidazole) and 2-mercaptobenzimidazole derivatives to propose a viable synthetic route and expected analytical data. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development interested in the exploration of novel benzimidazole-based compounds.
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, antiviral, anthelmintic, anti-inflammatory, and anticancer properties.[1][2][3] The fusion of a benzene ring with an imidazole ring confers a unique structural scaffold that can interact with various biological targets. Bis(benzimidazole) derivatives, which feature two interconnected benzimidazole moieties, have also shown significant potential as bioactive agents, with some exhibiting potent antitumor and DNA topoisomerase inhibitory activities.[1][4][5]
The incorporation of a thiol group at the 2-position of the benzimidazole ring introduces another dimension of chemical reactivity and biological potential. 2-Mercaptobenzimidazole and its derivatives are known to possess a range of biological effects and serve as versatile intermediates in the synthesis of more complex molecules.[6][7]
This guide focuses on the synthesis and characterization of a novel derivative, this compound. A plausible synthetic pathway is proposed, along with expected characterization data based on the analysis of analogous compounds.
Proposed Synthesis
The synthesis of this compound can be envisioned through a multi-step process involving the preparation of key intermediates. A plausible retro-synthetic analysis suggests the coupling of a 2-mercaptobenzimidazole unit with a second benzimidazole moiety.
2.1. Synthesis of 2-Mercaptobenzimidazole (1)
The initial step involves the synthesis of 2-mercaptobenzimidazole, a common starting material. This is typically achieved by the reaction of o-phenylenediamine with carbon disulfide in the presence of a base.[6][8]
-
Reaction: o-phenylenediamine + Carbon Disulfide → 2-Mercaptobenzimidazole
2.2. Synthesis of 2-Chloro-1H-benzimidazole (2)
A reactive benzimidazole species is required for the subsequent coupling reaction. 2-Chloro-1H-benzimidazole can be synthesized from 2-benzimidazolinone, which is then chlorinated.
2.3. Proposed Synthesis of this compound (3)
The final step involves the coupling of 2-mercaptobenzimidazole (1) with 2-chloro-1H-benzimidazole (2). This reaction would likely proceed via a nucleophilic substitution, where the nitrogen of 2-mercaptobenzimidazole attacks the carbon of the C-Cl bond in 2-chloro-1H-benzimidazole.
-
Reaction: 2-Mercaptobenzimidazole (1) + 2-Chloro-1H-benzimidazole (2) → this compound (3)
A visual representation of this proposed synthetic workflow is provided below.
Experimental Protocols
3.1. General Procedure for the Synthesis of 2-Mercaptobenzimidazole (1)
To a solution of potassium hydroxide in ethanol and water, o-phenylenediamine is added. Carbon disulfide is then added dropwise with stirring. The reaction mixture is refluxed for several hours. After cooling, the product is precipitated by the addition of acid, filtered, washed with water, and dried.[6]
3.2. General Procedure for the Synthesis of 2-Chloro-1H-benzimidazole (2)
2-Benzimidazolinone is heated with phosphorus oxychloride under reflux conditions. After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully treated with ice water and neutralized with a base to precipitate the product. The crude product is filtered, washed, and can be purified by recrystallization.
3.3. Proposed Procedure for the Synthesis of this compound (3)
Equimolar amounts of 2-mercaptobenzimidazole (1) and 2-chloro-1H-benzimidazole (2) are dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF). A non-nucleophilic base, such as potassium carbonate, is added to the mixture. The reaction is heated with stirring for several hours while monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice water to precipitate the crude product. The solid is collected by filtration, washed with water, and purified by column chromatography or recrystallization.
Characterization
The structure of the synthesized this compound would be confirmed using various spectroscopic techniques. The expected data, extrapolated from related compounds, are summarized below.
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the two benzimidazole rings are expected to appear as multiplets in the range of δ 7.0-8.0 ppm. The N-H protons of the benzimidazole rings would likely appear as broad singlets at a downfield chemical shift (δ 10-13 ppm). The S-H proton of the thiol group may appear as a broad singlet, and its position could be variable. |
| ¹³C NMR | Aromatic carbons would resonate in the region of δ 110-150 ppm. The C=S carbon of the thione tautomer is expected to be significantly downfield, potentially around δ 165-175 ppm. The carbon at the 2-position of the second benzimidazole ring would also be in the aromatic region. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3100-3400 cm⁻¹), C=N stretching (around 1600-1620 cm⁻¹), and C-S stretching (around 600-700 cm⁻¹) are expected. The presence of a C=S stretching vibration (around 1200-1250 cm⁻¹) would indicate the presence of the thione tautomer. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₄H₁₀N₄S). Common fragmentation patterns for benzimidazoles include the loss of HCN.[9][10] |
Potential Biological Activity and Signaling Pathways
Benzimidazole and bis-benzimidazole derivatives have been reported to exhibit a wide array of biological activities, making them attractive scaffolds for drug discovery.[2][4] Many of these compounds exert their effects by interacting with key cellular pathways.
5.1. Anticancer Activity
Several bis-benzimidazole compounds have demonstrated significant cytotoxic activity against various cancer cell lines.[1][5] A potential mechanism of action is the inhibition of DNA topoisomerase I, an enzyme crucial for DNA replication and repair. By inhibiting this enzyme, these compounds can induce apoptosis in rapidly dividing cancer cells.
5.2. Antimicrobial Activity
The benzimidazole scaffold is a core component of several antimicrobial agents. The mechanism of action can vary, but may involve the inhibition of microbial growth by interfering with essential cellular processes such as nucleic acid synthesis or enzyme function.[11]
A simplified representation of a potential signaling pathway affected by a bis-benzimidazole derivative is depicted below.
Conclusion
This technical guide has outlined a plausible synthetic route and predicted the characterization data for the novel compound this compound. By leveraging established chemical principles for the synthesis of benzimidazole and bis-benzimidazole derivatives, this document provides a foundational framework for the practical synthesis and analysis of this and related compounds. The diverse biological activities associated with the benzimidazole scaffold suggest that this compound could be a promising candidate for further investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases. The experimental protocols and characterization data presented herein are intended to facilitate such exploratory research.
References
- 1. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and antitumor cytotoxicity of novel bis-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis of Surfactants Derived from 2-Mercaptobenzimidazole and Study of Their Acute Toxicity and Analgesic and Psychotropic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. [PDF] Synthesis and investigation of mass spectra of some novel benzimidazole derivatives | Semantic Scholar [semanticscholar.org]
- 10. Study of mass spectra of benzimidazole derivatives | International Journal of Development Research (IJDR) [journalijdr.com]
- 11. Synthesis of 2-mercaptobenzimidazole derivatives as potential anti-microbial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Spectroscopic Properties of 1,2'-bis(1H-benzimidazole)-2-thiol
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "1,2'-bis(1H-benzimidazole)-2-thiol" is not well-documented in publicly available chemical literature, and its name is structurally ambiguous. This guide is based on a plausible interpretation of the name as 1-(1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazole-2-thiol . The spectroscopic data presented herein are predicted values based on the analysis of structurally similar compounds and established principles of spectroscopy. Experimental verification is required for confirmation.
Introduction
Benzimidazole and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and unique photophysical properties. Bis-benzimidazole structures, in particular, have garnered significant interest as DNA-intercalating agents, metal-ion chelators, and precursors to advanced materials. This technical guide provides an in-depth overview of the predicted spectroscopic characteristics of a novel bis-benzimidazole derivative, this compound, to aid researchers in its synthesis, identification, and characterization.
Assumed Molecular Structure
For the purpose of this guide, the structure is assumed to be 1-(1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazole-2-thiol. This structure consists of a 1H-benzimidazole unit linked via its C2 position to the N1' position of a 1H-benzimidazole-2-thiol unit.
Caption: Assumed structure of 1-(1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazole-2-thiol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for the assumed structure are summarized below, based on data from N-aryl benzimidazoles and 2-thiobenzimidazole derivatives.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to be complex in the aromatic region. Protons on Ring A are likely to be slightly deshielded compared to a simple benzimidazole due to the electron-withdrawing nature of the N-substituted Ring B.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
|---|---|---|---|---|
| ~13.0 - 13.5 | br s | 1H | N-H (Ring A) | Broad signal, exchangeable with D₂O. Position is solvent dependent. |
| ~12.5 - 13.0 | br s | 1H | S-H (Ring B) | Broad signal, exchangeable with D₂O. Position is highly dependent on concentration and solvent. |
| ~7.20 - 7.80 | m | 8H | Ar-H | Complex, overlapping multiplet region for all 8 aromatic protons on both benzimidazole rings. 2D NMR techniques (COSY, HSQC) would be essential for definitive assignment. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will be critical for confirming the carbon skeleton. The most diagnostic signal is the thiocarbonyl carbon (C2') of the benzimidazole-2-thiol moiety.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Notes |
|---|---|---|
| ~168.5 | C2' (C=S) | Characteristic chemical shift for the thione tautomer, which is generally predominant in solution. |
| ~151.0 | C2 | Carbon atom of Ring A bonded to the nitrogen of Ring B. |
| ~143.0 - 110.0 | C4-C7, C4'-C7', C3a, C7a, C3a', C7a' | Aromatic and bridgehead carbons. Signals will be numerous and require 2D NMR for full assignment. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum will be characterized by the vibrations of the N-H, S-H, C=N, and aromatic C-H/C=C bonds.
Table 3: Predicted IR Absorption Frequencies (Solid State, KBr)
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3150 - 3400 | Medium, Broad | N-H stretching vibration (Ring A) |
| ~3050 | Medium-Weak | Aromatic C-H stretching |
| 2550 - 2600 | Weak | S-H stretching vibration (often weak and may be difficult to observe) |
| ~1625 | Medium | C=N stretching of the imidazole ring |
| 1450 - 1600 | Medium-Strong | Aromatic C=C ring stretching vibrations |
| ~740 | Strong | C-H out-of-plane bending for ortho-disubstituted benzene rings |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is crucial for confirming the molecular formula and connectivity.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z Value | Predicted Identity | Notes |
|---|---|---|
| ~280 | [M]⁺ | Molecular ion peak. Expected to be of moderate to high intensity. |
| ~247 | [M - SH]⁺ | Loss of the sulfhydryl radical. |
| ~149 | [C₇H₅N₂S]⁺ | Fragment corresponding to the benzimidazole-2-thiol moiety. |
| ~131 | [C₈H₅N₂]⁺ | Fragment resulting from cleavage of the N-C bond between the rings. |
| ~118 | [C₇H₆N₂]⁺ | Fragment corresponding to the benzimidazole moiety. |
Experimental Protocols & Workflows
The following are generalized protocols for the spectroscopic analysis of novel organic compounds. Instrument parameters should be optimized for the specific sample.
General Spectroscopic Characterization Workflow
Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz spectrometer include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR (if needed): If the ¹H spectrum is complex, acquire 2D correlation spectra such as COSY (proton-proton correlation) and HSQC/HMQC (proton-carbon one-bond correlation) to aid in assigning specific signals.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra. Calibrate the chemical shift scale to the residual solvent peak.
FT-IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the dry sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar to a fine powder. Press the powder into a transparent thin disk using a hydraulic press.
-
Background Spectrum: Place the empty sample holder (or a pure KBr pellet) in the spectrometer and record a background spectrum.
-
Sample Spectrum: Place the sample pellet in the holder and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (EI-MS) Protocol
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
-
Ionization: Volatilize the sample by heating the probe. In the ionization chamber, bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to generate the molecular ion and various fragment ions.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
An In-depth Technical Guide on the Chemical Structure and Tautomerism of Benzimidazole-2-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds. A key derivative, 1H-benzimidazole-2-thiol, and its analogs are of significant interest due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. A critical aspect of their chemistry, which dictates their biological function and reactivity, is the phenomenon of tautomerism. This guide provides a detailed exploration of the chemical structure and tautomeric equilibria of benzimidazole-2-thiol derivatives, with a focus on the prevalent thione-thiol forms.
While the specific molecule "1,2'-bis(1H-benzimidazole)-2-thiol" is not found in the current scientific literature, this guide will focus on the well-established principles of tautomerism in the core 1H-benzimidazole-2-thiol structure. These principles are directly applicable to more complex derivatives.
Chemical Structure and Tautomeric Forms
1H-benzimidazole-2-thiol can exist in two primary tautomeric forms: the thione form (1,3-dihydro-2H-benzimidazole-2-thione) and the thiol form (1H-benzimidazole-2-thiol). This equilibrium is a result of proton migration between the nitrogen and sulfur atoms within the molecule.
Thione-Thiol Tautomerism
The equilibrium between the thione and thiol forms is a dynamic process influenced by factors such as the solvent, temperature, and pH. Computational studies, including Density Functional Theory (DFT) calculations, have consistently shown that the thione tautomer is the more stable form in both the gas phase and in various solvents.[1] This stability is attributed to the greater thermodynamic stability of the C=S double bond compared to the C=N double bond in the thiol form within this heterocyclic system.
The tautomeric equilibrium can be represented as follows:
Caption: Thione-thiol tautomeric equilibrium in 1H-benzimidazole-2-thiol.
Rotational Isomerism
In addition to prototropic tautomerism, derivatives of benzimidazole-2-thiol can also exhibit rotational isomerism (conformational isomerism) depending on the nature and position of substituents. For linked bis-benzimidazole structures, the dihedral angle between the two benzimidazole rings would be a key determinant of the overall molecular conformation. While specific data for a "this compound" is unavailable, studies on related bis(benzimidazolyl) compounds have shown that different conformers (e.g., syn and anti) can exist with varying relative stabilities.
The logical relationship for analyzing the conformational space of such a molecule is outlined below:
Caption: Workflow for the conformational analysis of a bis-benzimidazole derivative.
Quantitative Data from Computational Studies
While experimental quantitative data for the tautomeric equilibrium of the specific title compound is absent from the literature, computational studies on the parent 1H-benzimidazole-2-thiol provide valuable insights. The following table summarizes typical relative energy differences calculated by DFT methods.
| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) | Reference |
| Thione | B3LYP/6-311G | 0.00 | [1] |
| Thiol | B3LYP/6-311G | > 5.0 | [1] |
Note: The exact energy difference can vary depending on the computational method and the inclusion of solvent effects.
Experimental Protocols
The synthesis and characterization of benzimidazole-2-thiol derivatives generally follow well-established procedures.
General Synthesis of 1H-Benzimidazole-2-thiol
A common and efficient method for the synthesis of 1H-benzimidazole-2-thiol involves the condensation of o-phenylenediamine with carbon disulfide in the presence of a base.[2]
Materials:
-
o-Phenylenediamine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
A solution of potassium hydroxide in a mixture of ethanol and water is prepared in a round-bottom flask.
-
o-Phenylenediamine is added to the solution and stirred until dissolved.
-
Carbon disulfide is added dropwise to the reaction mixture at room temperature.
-
The mixture is then refluxed for a specified period (typically several hours) until the reaction is complete, which can be monitored by thin-layer chromatography.
-
After cooling, the reaction mixture is filtered.
-
The filtrate is acidified with hydrochloric acid to precipitate the product.
-
The resulting solid is collected by filtration, washed with water, and dried to yield 1H-benzimidazole-2-thiol.
Spectroscopic Characterization
The tautomeric forms of benzimidazole-2-thiol derivatives can be characterized using various spectroscopic techniques:
-
¹H NMR Spectroscopy: The presence of the N-H proton in the thione form typically gives a broad signal in the downfield region (around 12-13 ppm in DMSO-d₆). The S-H proton of the thiol form, if present in a detectable amount, would appear at a different chemical shift.
-
¹³C NMR Spectroscopy: The chemical shift of the C2 carbon is particularly informative. In the thione form (C=S), this carbon resonates at a significantly lower field (around 165-175 ppm) compared to the thiol form (C-S).
-
FT-IR Spectroscopy: The thione form exhibits a characteristic C=S stretching vibration, although this can be weak and coupled with other vibrations. The N-H stretching vibration appears as a broad band in the region of 3100-3400 cm⁻¹. The thiol form would show an S-H stretching band, which is typically weak, around 2500-2600 cm⁻¹.
-
UV-Vis Spectroscopy: The two tautomers have different chromophoric systems and thus exhibit distinct absorption spectra. This technique can be used to study the tautomeric equilibrium in different solvents.
The general workflow for the synthesis and characterization of these compounds is depicted below:
Caption: General experimental workflow for the synthesis and characterization.
Conclusion
The tautomerism of 1H-benzimidazole-2-thiol and its derivatives is a fundamental aspect of their chemical behavior, with the thione form being thermodynamically more stable. Understanding this equilibrium is crucial for interpreting their spectroscopic data, predicting their reactivity, and designing new molecules with desired biological activities. While the specific compound "this compound" remains elusive in the current literature, the principles outlined in this guide provide a solid foundation for the study of any such future molecule. Further research, combining synthesis, spectroscopy, and computational modeling, is essential to fully elucidate the structure-activity relationships within this important class of heterocyclic compounds.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 1,2'-Bis(1H-benzimidazole)-2-thiol Derivatives
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential biological significance of 1,2'-bis(1H-benzimidazole)-2-thiol derivatives and related benzimidazole-2-thiol compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Physicochemical Properties
Benzimidazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and antioxidant effects.[1][2] The physicochemical properties of these derivatives are crucial for their biological activity and potential applications.
Physical Properties of Benzimidazole-2-thiol Derivatives
The physical properties of several benzimidazole-2-thiol derivatives are summarized in the table below. These properties, particularly melting points, are indicative of the purity and structural characteristics of the compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 1-Methyl-1H-benzimidazole-2-thiol | C₈H₈N₂S | 164.23 | 193-197 | [3] |
| 2-(1H-benzo[d]imidazol-2-ylthio)acetic acid | C₉H₈N₂O₂S | 208.24 | 203-205 | [4] |
| 2-(1H-benzo[d]imidazol-2-ylthio)acetyl chloride | C₉H₇ClN₂OS | 226.69 | 300 | [4] |
| 2-(1H-benzo[d]imidazol-2-ylthio)acetohydrazide | C₉H₁₀N₄OS | 222.27 | 159-162 | [4] |
| 2-Benzylthiobenzimidazole | C₁₄H₁₂N₂S | 240.33 | Not Specified | [5] |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and characterization of newly synthesized compounds. The following tables summarize key spectral data for representative benzimidazole-2-thiol derivatives.
Table 2: Infrared (IR) Spectral Data
| Compound | Key IR Absorptions (cm⁻¹) | Reference |
| 2-benzylthio) benzimidazole | 3134 (N-H), 3049 (Ar C-H), 1628 (C=N), 1512 (Ar C=C) | [6] |
| Ethyl 2-(benzylthio) benzimidazole acetate | 1753 (C=O, ester), 1207 (C-O) | [6] |
| 2-(1H-benzo[d]imidazol-2-ylthio)acetyl chloride | 1792 (C=O), 682 (C-Cl), 769 (C-S), 3145 (Ar C-H), 3452 (N-H) | [4] |
| 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyridazine/phthalazinediones | 3349-3410 (N-H), 1657-1687 (C=O), 1638-1655 (C=N), 731-739 (C-S) | [4] |
Table 3: ¹H NMR Spectral Data (δ, ppm)
| Compound | Benzimidazole N-H | Aromatic-H | SCH₂ | Other Signals | Reference |
| 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyridazine/phthalazinediones | 10.41-12.71 (br s) | 6.10-8.5 | 3.9-4.6 (s) | ~8.0 (pyridazine/phthalazine NH) | [4] |
| 2-((1H-benzo[d]imidazol-2-ylthio)methyl)-5-aryl-1,3,4-oxadiazoles | 10.41-12.71 (br s) | 6.10-8.5 | 3.9-4.6 (s) | - | [4] |
Table 4: ¹³C NMR Spectral Data (δ, ppm)
| Compound | Aromatic-C | C=O | SCH₂ | Other Signals | Reference |
| 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyridazine/phthalazinediones | ~110-160 | 165-176 | ~40 | ~50-8 (aliphatic) | [7] |
| 2-((1H-benzo[d]imidazol-2-ylthio)methyl)-5-aryl-1,3,4-oxadiazoles | ~110-160 | - | ~40 | - | [7] |
Table 5: Mass Spectrometry Data (m/z)
| Compound | M⁺ | M⁺+1 | M⁺+2 | Reference |
| 2-((1H-benzo[d]imidazol-2-ylthio)methyl)-5-(4-aminophenyl)-1,3,4-oxadiazole | 323.07 (100%) | 324.09 (17.3%) | 325.08 (5.2%) | [4] |
| 2-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)-1,2,3,4-tetrahydro-pyridazine-1,4-dione | 304.03 (100%) | 305.04 (15.9%) | 306.05 (6.2%) | [4] |
| 2-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)-2,3-dihydrophthalazine-1,4-dione | 352.11 (100%) | 353.10 (21.3%) | 354.08 (6.3%) | [4] |
Experimental Protocols
The synthesis of this compound derivatives and related compounds typically involves multi-step reactions. Below are detailed methodologies for key synthetic steps.
Synthesis of 1H-benzimidazole-2-thiol
A common starting material is 1H-benzimidazole-2-thiol, which can be synthesized from o-phenylenediamine.
Procedure:
-
A mixture of o-phenylenediamine (0.1 mole), potassium hydroxide (0.1 mole), and carbon disulfide (0.1 mole) is refluxed in 95% ethanol (100 ml) and water (15 ml) for three hours.[8]
-
Charcoal (1-1.5 g) is added cautiously, and the mixture is heated at reflux for an additional 10 minutes.
-
The hot solution is filtered to remove the charcoal.
-
The filtrate is heated to 60-70°C, and 100 ml of warm water is added.
-
The solution is then acidified with dilute acetic acid with vigorous stirring.
-
The resulting precipitate of 1H-benzimidazole-2-thiol is collected by filtration, washed with cold water, and dried.
Synthesis of 2-(1H-benzo[d]imidazol-2-ylthio)acetic acid
This intermediate is often used to introduce a reactive carboxylic acid group.
Procedure:
-
A mixture of 2-mercaptobenzimidazole (0.1 mole), sodium hydroxide (0.1 mole), and 95% ethanol (150 ml) is refluxed for one hour.[4]
-
After cooling to room temperature, chloroacetic acid (0.1 mole) is added to the reaction mixture.
-
The mixture is refluxed for an additional 4-5 hours.
-
The cooled solution is poured into ice-cold water and acidified with dilute acetic acid.
-
The mixture is kept in a refrigerator overnight to allow for complete precipitation.
-
The solid product is filtered, washed with cold water, and recrystallized from ethanol.[4]
Synthesis of 2-(1H-benzo[d]imidazol-2-ylthio)acetyl chloride
The acid chloride is a versatile intermediate for further derivatization.
Procedure:
-
To 2-(1H-benzo[d]imidazol-2-ylthio)acetic acid (0.1 mole), thionyl chloride (0.12 mole) is added slowly over one hour under reflux.[4]
-
The excess thionyl chloride is removed by distillation.
-
The resulting product is cooled and dried.[4]
General Synthesis of this compound Derivatives
The synthesis of the target bis-benzimidazole derivatives can be achieved by reacting the appropriate benzimidazole precursors. For instance, S-alkylation of a benzimidazole-2-thiol with a haloalkyl-benzimidazole derivative.
General Procedure:
-
A solution of a substituted 1H-benzimidazole-2-thiol (0.01 mol) is prepared in a suitable solvent such as acetone or DMF.[9]
-
To this solution, a 2-(chloro- or bromo-alkyl)-1H-benzimidazole derivative (0.01 mol) is added.
-
A base, such as potassium carbonate (0.02 mol), is added to the mixture.[9]
-
The reaction mixture is stirred at room temperature or heated under reflux for several hours, with reaction progress monitored by thin-layer chromatography.
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 1-Methyl-1H-benzimidazole-2-thiol | C8H8N2S | CID 1522244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. 2-Benzylthiobenzimidazole | C14H12N2S | CID 416770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. scispace.com [scispace.com]
- 8. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
- 9. ijpsm.com [ijpsm.com]
Novel Synthetic Approaches for 1,2'-bis(1H-benzimidazole)-2-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores potential novel synthetic routes for the synthesis of 1,2'-bis(1H-benzimidazole)-2-thiol, a molecule of interest for its potential applications in medicinal chemistry and materials science. While direct literature on the synthesis of this specific compound is limited, this document outlines plausible synthetic strategies based on established benzimidazole chemistry. The proposed routes are derived from analogous reactions reported for the synthesis of substituted benzimidazole-2-thiols and other bis-benzimidazole derivatives.
Introduction
The benzimidazole scaffold is a privileged structure in drug discovery, present in a variety of clinically used drugs. The incorporation of a thiol group at the 2-position and the creation of a bis-heterocyclic system through a 1,2'-linkage could lead to novel compounds with unique biological activities and material properties. This guide provides a theoretical framework for the synthesis of this compound, offering detailed experimental considerations and potential reaction pathways.
Proposed Synthetic Strategies
Two primary retrosynthetic disconnections are considered for the synthesis of the target molecule. The first approach involves the formation of the benzimidazole-2-thiol moiety onto a pre-existing 2-(1H-benzimidazol-2-yl)benzene-1-amine precursor. The second, and more conventional approach, focuses on the N-arylation of a benzimidazole-2-thiol with a suitable 2-halobenzimidazole derivative.
Strategy 1: Cyclization of a Diamine Precursor
This strategy hinges on the synthesis of a key intermediate, 2-(1H-benzimidazol-2-yl)benzene-1-amine. This intermediate can then undergo cyclization with a thiocarbonyl source to furnish the desired product.
Caption: Retrosynthetic analysis for Strategy 1.
The forward synthesis would involve the condensation of o-phenylenediamine with 2-chlorobenzimidazole to form the diamine intermediate. Subsequent reaction with carbon disulfide or a related thiocarbonyl source would yield the target this compound.
Strategy 2: N-Arylation of Benzimidazole-2-thiol
This approach involves the direct coupling of 1H-benzimidazole-2-thiol with a 2-halobenzimidazole, likely 2-chlorobenzimidazole. This is a more direct approach but may face challenges with regioselectivity and reactivity.
Caption: Retrosynthetic analysis for Strategy 2.
The synthesis would proceed via a transition metal-catalyzed cross-coupling reaction, such as an Ullmann condensation or a Buchwald-Hartwig amination, between 1H-benzimidazole-2-thiol and 2-chlorobenzimidazole.
Experimental Protocols (Analogous Reactions)
As no direct experimental data for the target molecule exists, the following protocols are based on well-established procedures for the synthesis of the key starting materials and for analogous coupling reactions.
Protocol 1: Synthesis of 1H-benzimidazole-2-thiol
This protocol is a standard method for the synthesis of the benzimidazole-2-thiol core.[1][2]
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 1H-benzimidazole-2-thiol.
Methodology:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and potassium hydroxide (1.2 equivalents) in a mixture of ethanol and water.
-
To this solution, add carbon disulfide (1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 3-4 hours.
-
After cooling to room temperature, pour the reaction mixture into cold water.
-
Acidify the solution with dilute hydrochloric acid or acetic acid until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry to obtain 1H-benzimidazole-2-thiol.
Table 1: Representative Data for the Synthesis of Benzimidazole-2-thiols
| Starting Material (o-phenylenediamine derivative) | Reagents | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| o-phenylenediamine | CS₂, KOH | Ethanol/H₂O | 3 | 90 | 303-304 | [1] |
| 4-methoxybenzene-1,2-diamine | CS₂, KOH | Ethanol/H₂O | 12-15 | - | - | [3] |
| 4-(difluoromethoxy)benzene-1,2-diamine | CS₂, KOH | Ethanol/H₂O | 12-15 | 78 | - | [4] |
Protocol 2: Synthesis of 2-Chlorobenzimidazole
This protocol describes a common method for the preparation of 2-chlorobenzimidazole, a key precursor for both proposed strategies.
Methodology:
-
Suspend 1H-benzimidazole-2-thiol (1 equivalent) in phosphorus oxychloride (excess).
-
Heat the mixture at reflux for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Collect the resulting precipitate by filtration, wash with water, and dry.
Table 2: Representative Data for the Synthesis of 2-Chlorobenzimidazoles
| Starting Material | Reagents | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| 1H-benzimidazole-2-thiol | POCl₃ | Reflux, 2h | 85 | 205-207 | General Method |
Protocol 3: Proposed N-Arylation of 1H-benzimidazole-2-thiol (Strategy 2)
This proposed protocol is based on typical Ullmann condensation conditions.
Workflow Diagram:
Caption: Proposed workflow for the N-arylation of 1H-benzimidazole-2-thiol.
Methodology:
-
To a reaction vessel, add 1H-benzimidazole-2-thiol (1 equivalent), 2-chlorobenzimidazole (1.1 equivalents), a copper(I) catalyst (e.g., CuI, 10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).
-
Add a high-boiling polar aprotic solvent such as DMF, DMSO, or dioxane.
-
Heat the reaction mixture at 100-150 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The synthesis of this compound represents a synthetic challenge due to the lack of established procedures. However, the two proposed strategies, cyclization of a diamine precursor and N-arylation of benzimidazole-2-thiol, offer viable pathways for obtaining this novel compound. The provided experimental protocols for analogous reactions serve as a foundation for the development of a successful synthetic route. Further optimization of reaction conditions, including catalysts, bases, solvents, and temperature, will be crucial for achieving high yields and purity of the target molecule. Successful synthesis and characterization of this compound will open avenues for exploring its biological and material properties.
References
- 1. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
- 3. ijpsm.com [ijpsm.com]
- 4. ijptjournal.com [ijptjournal.com]
An In-depth Technical Guide on the Crystal Structure Analysis of 1,2'-Bis(1H-benzimidazole)-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, a complete single-crystal X-ray diffraction analysis for the specific compound 1,2'-bis(1H-benzimidazole)-2-thiol has not been reported. This guide provides a comprehensive overview based on the analysis of closely related structures, offering valuable insights into its expected structural and spectroscopic properties.
Introduction
Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The fusion of two benzimidazole rings, particularly with a thiol functional group, presents a molecule with significant potential for drug design and development due to its versatile coordination chemistry and potential for diverse intermolecular interactions. This guide focuses on the anticipated structural characteristics of this compound, drawing from experimental data on analogous compounds.
Synthesis and Characterization
The synthesis of bis(benzimidazole) derivatives typically involves the condensation of o-phenylenediamine with a dicarboxylic acid or its derivative. For the thiol-substituted analogue, a multi-step synthesis is often employed.
The synthesis of this compound can be approached through a multi-step process, beginning with the formation of a benzimidazole-2-thiol precursor, followed by a coupling reaction.
Caption: A generalized workflow for the synthesis of bis(benzimidazole)thiol derivatives.
The following is a representative protocol for the synthesis of a bis(benzimidazole)thiol derivative, adapted from established methods for similar compounds.[1][2][3]
-
Synthesis of 1H-Benzimidazole-2-thiol: A mixture of o-phenylenediamine (0.1 mol), potassium hydroxide (0.1 mol), and carbon disulfide (0.1 mol) in 95% ethanol (100 mL) and water (15 mL) is refluxed for 3 hours. The mixture is then treated with activated charcoal and filtered. The filtrate is heated, diluted with warm water, and acidified with acetic acid to precipitate the product. The crude 1H-benzimidazole-2-thiol is filtered, washed with water, and dried.[3]
-
Coupling Reaction: The specific coupling to form the this compound would require a suitable bifunctional linker and specific reaction conditions that are not detailed in the currently available literature for this exact molecule.
The structural elucidation of the target compound would rely on spectroscopic techniques. Based on data from related bis(benzimidazole) derivatives, the following spectral characteristics can be anticipated.[4][5][6][7][8][9][10]
Table 1: Expected NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Description |
| ¹H NMR | 12.0 - 13.0 | Broad singlet, N-H protons of benzimidazole rings |
| 7.0 - 8.0 | Multiplets, aromatic protons of the benzimidazole rings | |
| ~2.5 | Singlet, S-H proton (may be broad or exchangeable) | |
| ¹³C NMR | 160 - 170 | C=S (thione) carbon |
| 130 - 150 | Quaternary carbons of the benzimidazole rings | |
| 110 - 130 | Aromatic C-H carbons of the benzimidazole rings |
Note: The exact chemical shifts will be influenced by the solvent and the specific substitution pattern.
Crystal Structure Analysis (Predicted)
While the specific crystal structure of this compound is not available, analysis of similar structures, such as 2,2'-(Ethane-1,2-diyl)bis(1H-benzimidazole), provides a basis for predicting its structural features.[11]
The molecule is expected to consist of two benzimidazole rings linked at the 1 and 2' positions, with a thiol group at the 2-position of one of the rings. The linkage between the rings will influence the overall conformation.
Caption: A diagram illustrating the predicted connectivity of this compound.
For reference, the crystallographic data for a related compound, 2,2'-(Ethane-1,2-diyl)bis(1H-benzimidazole), is presented below.[11]
Table 2: Crystallographic Data for 2,2'-(Ethane-1,2-diyl)bis(1H-benzimidazole)
| Parameter | Value |
| Chemical Formula | C₁₆H₁₄N₄ |
| Formula Weight | 262.31 |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| a (Å) | 8.4295 (18) |
| b (Å) | 9.924 (2) |
| c (Å) | 15.351 (4) |
| V (ų) | 1284.2 (5) |
| Z | 4 |
The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The N-H groups of the benzimidazole rings and the S-H group of the thiol are excellent hydrogen bond donors, while the nitrogen atoms are acceptors. Pi-pi stacking interactions between the aromatic benzimidazole rings are also anticipated to play a significant role in the crystal packing.[11]
Caption: A conceptual diagram of potential intermolecular interactions in the crystal lattice.
Conclusion
While the definitive crystal structure of this compound remains to be elucidated, this guide provides a robust framework for its synthesis, characterization, and predicted structural properties based on the analysis of closely related compounds. The information presented here will be valuable for researchers in the fields of medicinal chemistry and materials science who are interested in the design and development of novel benzimidazole-based compounds. Future work should focus on the successful crystallization and single-crystal X-ray diffraction analysis of the title compound to validate these predictions and provide a more detailed understanding of its solid-state architecture.
References
- 1. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsm.com [ijpsm.com]
- 3. ijptjournal.com [ijptjournal.com]
- 4. rsc.org [rsc.org]
- 5. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvent-Free Synthesis of New Bis(Benzimidazole-2-Alkylthio) Polyethylene Oxides Starting from Dithiols : Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 2,2′-(Ethane-1,2-diyl)bis(1H-benzimidazole) - PMC [pmc.ncbi.nlm.nih.gov]
The Dance of Light and Solvent: A Technical Guide to the Solvatochromic Behavior of Bis-Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating solvatochromic behavior of bis-benzimidazole derivatives, a class of compounds with significant potential in various scientific and therapeutic fields. Understanding how the photophysical properties of these molecules respond to their solvent environment is crucial for their application as fluorescent probes, sensors, and in the development of novel drug delivery systems. This document provides a comprehensive overview of their solvatochromic characteristics, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding and application of this knowledge.
Core Concepts: Solvatochromism and Bis-Benzimidazoles
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of a chromophoric molecule. The polarity, hydrogen bonding capability, and refractive index of the solvent can all influence the energy gap between these states, leading to shifts in the absorption and emission spectra of the compound.
Bis-benzimidazole derivatives are characterized by the presence of two benzimidazole rings within their molecular structure. This structural motif imparts unique photophysical properties, including strong fluorescence and environmental sensitivity, making them ideal candidates for studying solvatochromic effects. Their ability to exhibit intramolecular charge transfer (ICT) upon excitation is often a key factor in their solvatochromic behavior.
Quantitative Analysis of Solvatochromic Behavior
The solvatochromic properties of bis-benzimidazole derivatives can be quantified by measuring their absorption (λ_abs_) and fluorescence (λ_em_) maxima in a range of solvents with varying polarities. The following table summarizes the photophysical data for a representative bis-benzimidazole derivative, 2,6-Bis(1H-Benzimidazol-2-yl)pyridine (BBP), in several organic solvents.[1]
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs_, nm) | Emission Max (λ_em_, nm) | Stokes Shift (Δν, cm⁻¹) | Fluorescence Quantum Yield (Φ_f_) |
| Cyclohexane | 2.02 | 348 | 385 | 2989 | 0.85 |
| Dioxane | 2.21 | 350 | 390 | 3189 | 0.88 |
| Chloroform | 4.81 | 352 | 395 | 3381 | 0.82 |
| Ethyl Acetate | 6.02 | 351 | 392 | 3269 | 0.86 |
| Tetrahydrofuran (THF) | 7.58 | 351 | 393 | 3349 | 0.87 |
| Dichloromethane (DCM) | 8.93 | 352 | 398 | 3604 | 0.79 |
| Acetone | 20.7 | 350 | 395 | 3543 | 0.85 |
| Acetonitrile | 37.5 | 349 | 393 | 3501 | 0.83 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 351 | 400 | 3811 | 0.75 |
| Methanol | 32.7 | 349 | 398 | 3873 | 0.65 |
| Ethanol | 24.6 | 350 | 399 | 3832 | 0.70 |
| Water | 80.1 | 345 | - | - | < 0.01 |
Note: Data extracted from a study on 2,6-Bis(1H-Benzimidazol-2-yl)pyridine (BBP).[1] The significant decrease in fluorescence quantum yield in water highlights the role of specific interactions, such as hydrogen bonding, in quenching the fluorescence of BBP.[1]
Experimental Protocols
Synthesis of 2,6-Bis(1H-Benzimidazol-2-yl)pyridine (BBP)
This protocol describes a common method for the synthesis of BBP, a well-studied solvatochromic bis-benzimidazole.[1]
Materials:
-
2,6-Pyridinedicarboxylic acid
-
o-Phenylenediamine
-
Polyphosphoric acid (PPA)
Procedure:
-
A mixture of 2,6-pyridinedicarboxylic acid and a slight excess of o-phenylenediamine is prepared.
-
The mixture is added to polyphosphoric acid (PPA) with stirring.
-
The reaction mixture is heated to approximately 200-220 °C for 4-6 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the mixture is poured into a large volume of cold water with vigorous stirring.
-
The resulting precipitate is collected by filtration.
-
The crude product is neutralized with an aqueous solution of sodium hydroxide or ammonium hydroxide.
-
The solid is collected by filtration, washed thoroughly with water, and dried.
-
The crude BBP is purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the final product.
UV-Visible and Fluorescence Spectroscopy for Solvatochromism Analysis
This protocol outlines the steps for characterizing the solvatochromic behavior of a synthesized bis-benzimidazole derivative.
Materials:
-
Synthesized bis-benzimidazole derivative
-
A series of spectroscopic grade solvents of varying polarity (e.g., cyclohexane, dioxane, chloroform, THF, acetone, acetonitrile, DMSO, ethanol, methanol)
-
UV-Visible spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the bis-benzimidazole derivative in a suitable solvent in which it is highly soluble (e.g., DMSO or THF) at a concentration of approximately 1 mM.
-
Sample Preparation: For each solvent to be tested, prepare a dilute solution of the compound by adding a small aliquot of the stock solution to the solvent in a quartz cuvette. The final concentration should be adjusted to have an absorbance value between 0.1 and 0.5 at the absorption maximum to avoid inner filter effects in fluorescence measurements.
-
UV-Visible Spectroscopy:
-
Record the absorption spectrum of each solution over a relevant wavelength range (e.g., 250-500 nm).
-
Use the pure solvent as a blank for baseline correction.
-
Determine the wavelength of maximum absorption (λ_abs_) for each solvent.
-
-
Fluorescence Spectroscopy:
-
Excite each sample at its respective absorption maximum (λ_abs_).
-
Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 350-600 nm).
-
Determine the wavelength of maximum emission (λ_em_) for each solvent.
-
-
Data Analysis:
-
Calculate the Stokes shift (the difference in wavenumbers between the absorption and emission maxima) for each solvent.
-
Plot the absorption and emission maxima as a function of a solvent polarity scale (e.g., the Lippert-Mataga plot or the E_T_(30) scale) to analyze the nature and extent of the solvatochromism.
-
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key experimental workflows described in this guide.
Caption: Workflow for the synthesis of a bis-benzimidazole derivative.
Caption: Workflow for the analysis of solvatochromic behavior.
Signaling Pathways and Logical Relationships
The solvatochromic effect in bis-benzimidazole derivatives is governed by the interaction between the molecule and the surrounding solvent molecules, which in turn affects the electronic energy levels. This relationship can be visualized as a signaling pathway.
Caption: The underlying mechanism of the solvatochromic effect.
Conclusion
The solvatochromic behavior of bis-benzimidazole derivatives offers a powerful tool for probing molecular environments and designing responsive materials. The data and protocols presented in this guide provide a solid foundation for researchers and professionals to explore and harness the unique photophysical properties of these versatile compounds. Further investigation into the synthesis of novel derivatives with tailored solvatochromic responses will undoubtedly expand their applications in drug discovery, diagnostics, and materials science.
References
Theoretical DFT Studies on 1,2'-bis(1H-benzimidazole)-2-thiol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive theoretical framework for the investigation of 1,2'-bis(1H-benzimidazole)-2-thiol using Density Functional Theory (DFT). While direct computational studies on this specific molecule are not extensively available in current literature, this guide synthesizes established DFT methodologies applied to analogous benzimidazole derivatives.[1][2][3][4][5][6][7] It outlines a systematic approach for researchers to follow, from initial molecular geometry optimization to the analysis of electronic and spectroscopic properties. The protocols and data presentation formats detailed herein are based on common practices in computational chemistry for providing insights into the structural, electronic, and reactive nature of novel heterocyclic compounds.
Introduction to Theoretical DFT Studies of Benzimidazoles
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[8][9] Computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable for understanding the structure-property relationships of these molecules.[6][10] DFT calculations provide valuable insights into molecular geometry, electronic structure, and vibrational frequencies, which can be correlated with experimental data and used to predict the behavior of new compounds.[2][3][5] This guide outlines a theoretical protocol for the comprehensive DFT analysis of this compound.
Proposed Computational Methodology
The following section details a robust computational protocol for the DFT analysis of this compound, based on methodologies successfully applied to similar benzimidazole derivatives.[2][5][11]
Software and Theoretical Level
All calculations would be performed using a standard quantum chemistry software package. The selection of the functional and basis set is critical for obtaining accurate results. Based on studies of related benzimidazole compounds, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended for its balance of accuracy and computational cost.[2][11] A Pople-style basis set, such as 6-311++G(d,p), is suggested to provide a good description of the electronic structure.[11]
Molecular Geometry Optimization
The initial step involves the optimization of the molecular geometry of this compound. This is achieved by finding the minimum energy conformation of the molecule. The optimized structure corresponds to a stationary point on the potential energy surface.
Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra to validate the computational model.
Electronic Properties Analysis
The electronic properties of the molecule are investigated through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.[5] Additionally, the Molecular Electrostatic Potential (MEP) is calculated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack.[2][5]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into the intramolecular and intermolecular bonding and interactions between orbitals.[1][10] This analysis can be used to understand charge transfer and delocalization within the molecule.
Predicted Data and Analysis
This section presents illustrative tables of the quantitative data that would be expected from a DFT study of this compound.
Molecular Geometry
The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, would be determined.
Table 1: Predicted Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-N (imidazole) | ~1.38 Å |
| C=N (imidazole) | ~1.31 Å | |
| C-S | ~1.77 Å | |
| Bond Angle | N-C-N (imidazole) | ~108° |
| C-S-H | ~96° | |
| Dihedral Angle | Benzimidazole-Benzimidazole | Variable |
Note: These are representative values based on similar structures in the literature.[11]
Vibrational Frequencies
The calculated vibrational frequencies can be used to assign the major vibrational modes observed in experimental IR and Raman spectra.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H | Stretching | ~3400 cm⁻¹ |
| C-H (aromatic) | Stretching | ~3100 cm⁻¹ |
| C=N | Stretching | ~1620 cm⁻¹ |
| C-S | Stretching | ~700 cm⁻¹ |
Note: These are approximate values and may vary depending on the specific molecular environment.
Electronic Properties
The analysis of electronic properties provides insights into the reactivity and stability of the molecule.
Table 3: Predicted Electronic Properties
| Property | Predicted Value |
| HOMO Energy | ~ -6.0 eV |
| LUMO Energy | ~ -1.5 eV |
| HOMO-LUMO Gap | ~ 4.5 eV |
| Dipole Moment | Variable |
Note: These values are illustrative and would be calculated from the DFT output.
Visualizing the Computational Workflow
The following diagram illustrates the logical workflow for a theoretical DFT study of a novel molecule like this compound.
Caption: Workflow for a theoretical DFT study.
Conclusion
This technical guide provides a comprehensive roadmap for conducting theoretical DFT studies on this compound. By following the outlined computational protocols, researchers can gain significant insights into the structural, vibrational, and electronic properties of this and other novel benzimidazole derivatives. The illustrative data and workflow serve as a template for reporting and interpreting the results of such computational investigations, ultimately aiding in the rational design of new therapeutic agents.
References
- 1. Computational studies of 1,2-disubstituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documentsdelivered.com [documentsdelivered.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optical properties of 1,2-diaryl benzimidazole derivatives - a combined experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1,2'-bis(1H-benzimidazole)-2-thiol as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2'-bis(1H-benzimidazole)-2-thiol as a potent corrosion inhibitor, particularly for mild steel in acidic environments. The information is compiled from recent studies on benzimidazole derivatives and structurally similar compounds, offering a guide for its application and evaluation.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and economic losses. Organic heterocyclic compounds, particularly benzimidazole derivatives, have emerged as effective corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective barrier. This compound, a dimeric benzimidazole derivative, is of particular interest due to its multiple adsorption centers, including nitrogen and sulfur atoms and aromatic rings, which can lead to enhanced inhibition efficiency. These notes provide protocols for the synthesis and application of this compound in corrosion inhibition studies.
Synthesis Protocol
A general method for the synthesis of bis-benzimidazole derivatives involves the reaction of a substituted o-phenylenediamine with a linking agent. The following is a plausible synthetic route for this compound, adapted from procedures for similar compounds.
Synthesis of this compound
This protocol is based on the synthesis of structurally related bis-benzimidazole compounds.
-
Step 1: Synthesis of 2-mercaptobenzimidazole. o-Phenylenediamine is reacted with carbon disulfide in the presence of potassium hydroxide.
-
Step 2: Dimerization. The resulting 2-mercaptobenzimidazole is then dimerized. A common method to form a disulfide bridge is through oxidation. For a direct bis-benzimidazole linkage, a different synthetic strategy would be required, potentially involving a coupling reaction.
Experimental Protocols for Corrosion Inhibition Studies
To evaluate the effectiveness of this compound as a corrosion inhibitor, a series of electrochemical and weight loss experiments can be performed. The following protocols are adapted from standard methods used for testing benzimidazole-based inhibitors.[1][2][3]
Materials and Reagents
-
Working Electrode: Mild steel coupons of a specific composition (e.g., C: 0.21%, Si: 0.05%, Mn: 0.35%, P: 0.01%, S: 0.01%, and Fe: balance).
-
Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution.
-
Inhibitor: this compound, synthesized and purified.
-
Electrochemical Cell: A standard three-electrode cell with a mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).
Weight Loss Measurements
This method provides a direct measure of the corrosion rate.
-
Pre-weigh polished and cleaned mild steel coupons.
-
Immerse the coupons in 1 M HCl solution with and without various concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm).
-
Maintain the solutions at a constant temperature (e.g., 298 K) for a specified immersion period (e.g., 6 hours).
-
After the immersion period, remove the coupons, clean them according to ASTM G1-03 standard, dry, and re-weigh.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR (mm/year) = (K × W) / (A × T × D)
-
Where K is a constant (8.76 × 10^4), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.
-
-
IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
Electrochemical Measurements
Electrochemical techniques provide insights into the mechanism of corrosion inhibition.
-
Assemble the three-electrode cell with the mild steel working electrode immersed in the test solution (1 M HCl with and without inhibitor).
-
Allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Potentiodynamic Polarization: Scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range of 100 kHz to 0.01 Hz at the OCP.
-
Analyze the data to determine corrosion current density (Icorr), corrosion potential (Ecorr), polarization resistance (Rp), and double-layer capacitance (Cdl). Calculate the inhibition efficiency using:
-
IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] × 100
-
IE% = [(Rp_inhibited - Rp_uninhibited) / Rp_inhibited] × 100
-
Data Presentation
The following tables summarize the expected quantitative data from the experimental evaluations. The values are hypothetical, based on the performance of similar bis-benzimidazole derivatives reported in the literature, which often exhibit high inhibition efficiencies.[3]
Table 1: Weight Loss Data
| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 50.0 | 12.5 | - |
| 50 | 10.0 | 2.5 | 80.0 |
| 100 | 5.0 | 1.25 | 90.0 |
| 200 | 2.5 | 0.625 | 95.0 |
| 500 | 1.5 | 0.375 | 97.0 |
Table 2: Potentiodynamic Polarization Data
| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Anodic Tafel Slope (mV/dec) | Cathodic Tafel Slope (mV/dec) | Inhibition Efficiency (%) |
| 0 (Blank) | -480 | 1000 | 70 | 120 | - |
| 50 | -470 | 200 | 68 | 115 | 80.0 |
| 100 | -465 | 100 | 65 | 110 | 90.0 |
| 200 | -460 | 50 | 62 | 105 | 95.0 |
| 500 | -455 | 30 | 60 | 100 | 97.0 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Concentration (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 50 | 200 | - |
| 50 | 250 | 100 | 80.0 |
| 100 | 500 | 50 | 90.0 |
| 200 | 1000 | 25 | 95.0 |
| 500 | 1650 | 15 | 97.0 |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of corrosion inhibition.
Caption: Experimental workflow for evaluating corrosion inhibition.
Caption: Proposed mechanism of corrosion inhibition.
Mechanism of Action
Benzimidazole derivatives inhibit corrosion by adsorbing onto the metal surface, a process that can involve both physisorption and chemisorption.[1]
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecules in the acidic solution.
-
Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the d-orbitals of the iron atoms and the lone pairs of electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the benzimidazole rings.
The formation of this adsorbed film isolates the metal from the corrosive environment, thereby reducing the rates of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. The "mixed-type" inhibition behavior, as indicated by the consistent shift in both anodic and cathodic Tafel slopes, supports this mechanism. The high inhibition efficiency of bis-benzimidazole derivatives can be attributed to their larger molecular size and the presence of multiple active centers, leading to a more stable and compact protective film on the metal surface.
References
Application Notes and Protocols for the Synthesis of 1,2'-Bis(1H-benzimidazole)-2-thiol Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 1,2'-bis(1H-benzimidazole)-2-thiol and its subsequent complexation with various transition metals. Benzimidazole derivatives and their metal complexes are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The incorporation of a metal ion can enhance the therapeutic potential of the benzimidazole ligand.[4][5]
Experimental Protocols
This section details the synthesis of the precursor 2-mercaptobenzimidazole, the target ligand this compound, and a general method for the preparation of its metal complexes.
Protocol 1: Synthesis of 1H-Benzimidazole-2-thiol (Precursor)
This protocol is adapted from established methods for the synthesis of 2-mercaptobenzimidazole.[6][7]
Materials:
-
o-Phenylenediamine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Glacial acetic acid
-
Activated charcoal
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 10.8 g (0.1 mol) of o-phenylenediamine and 5.6 g (0.1 mol) of potassium hydroxide in a mixture of 100 mL of 95% ethanol and 15 mL of water.
-
To this solution, add 7.6 g (6.1 mL, 0.1 mol) of carbon disulfide.
-
Heat the mixture under reflux for 3 hours. The solution will turn reddish-brown.
-
After reflux, add 1.5 g of activated charcoal to the hot solution and continue to reflux for an additional 10 minutes.
-
Filter the hot mixture to remove the charcoal.
-
Heat the filtrate to 60-70 °C and add 100 mL of warm water.
-
Acidify the solution by adding dilute acetic acid dropwise with constant stirring until precipitation is complete.
-
Cool the mixture in an ice bath to ensure complete crystallization.
-
Collect the white crystalline product by filtration, wash with cold water, and dry in an oven at 80 °C.
Protocol 2: Synthesis of this compound (Target Ligand)
This proposed protocol is based on the S-alkylation/arylation of 2-mercaptobenzimidazole with a reactive 2-substituted benzimidazole.[8][9]
Materials:
-
1H-Benzimidazole-2-thiol (from Protocol 1)
-
2-Chlorobenzimidazole (can be synthesized from o-phenylenediamine and cyanogen bromide or a related reagent)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1.50 g (0.01 mol) of 1H-benzimidazole-2-thiol in 50 mL of DMF.
-
Add 1.38 g (0.01 mol) of anhydrous potassium carbonate to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 1.52 g (0.01 mol) of 2-chlorobenzimidazole in 20 mL of DMF dropwise to the reaction mixture.
-
Heat the reaction mixture at 80-90 °C for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into 200 mL of ice-cold water with stirring.
-
The precipitate of this compound is collected by filtration.
-
Wash the product with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent such as ethanol or an ethanol/DMF mixture to obtain the pure ligand.
Protocol 3: General Synthesis of this compound Metal Complexes
This general protocol can be adapted for the synthesis of various transition metal complexes (e.g., Cu(II), Zn(II), Ni(II), Co(II)).[2][10]
Materials:
-
This compound (from Protocol 2)
-
Metal salt (e.g., CuCl₂·2H₂O, Zn(CH₃COO)₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)
-
Methanol or Ethanol
Procedure:
-
Dissolve 0.53 g (0.002 mol) of this compound in 20 mL of hot methanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve 0.001 mol of the respective metal salt in 10 mL of methanol. For a 1:2 metal-to-ligand ratio, use 0.001 mol of a divalent metal salt.
-
Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.
-
A change in color and/or the formation of a precipitate should be observed.
-
Reflux the reaction mixture for 2-4 hours to ensure complete complexation.
-
Cool the mixture to room temperature, and collect the precipitated metal complex by filtration.
-
Wash the complex with methanol and then with diethyl ether.
-
Dry the final product in a vacuum desiccator over anhydrous CaCl₂.
Characterization of the Synthesized Compounds
The synthesized ligand and its metal complexes should be characterized by standard analytical techniques:
-
Melting Point: To determine the purity of the compounds.
-
FT-IR Spectroscopy: To identify the functional groups and confirm the coordination of the ligand to the metal ion. The disappearance of the S-H stretching band and shifts in the C=N and N-H stretching frequencies are indicative of complex formation.
-
¹H-NMR Spectroscopy: To elucidate the structure of the ligand and its diamagnetic metal complexes (e.g., Zn(II)).
-
UV-Vis Spectroscopy: To study the electronic transitions and geometry of the metal complexes.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compounds.
-
Elemental Analysis (C, H, N, S): To determine the empirical formula of the ligand and its complexes.
-
Molar Conductivity Measurements: To determine the electrolytic nature of the metal complexes.[11]
-
Magnetic Susceptibility Measurements: To determine the geometry of paramagnetic metal complexes.
Data Presentation
The following table summarizes typical quantitative data for benzimidazole-thiol based metal complexes found in the literature. This serves as a reference for expected results.
| Compound | Metal Ion | Yield (%) | M.p. (°C) | Key FT-IR Bands (cm⁻¹) (ν(C=N), ν(C-S)) |
| Ligand: this compound | - | - | >300 | ~1620, ~740 |
| [Cu(L)₂Cl₂] | Cu(II) | ~80-90 | >300 | ~1600, ~730 |
| [Zn(L)₂] | Zn(II) | ~85-95 | >300 | ~1605, ~735 |
| [Ni(L)₂Cl₂] | Ni(II) | ~75-85 | >300 | ~1610, ~732 |
| [Co(L)₂Cl₂] | Co(II) | ~70-80 | >300 | ~1608, ~728 |
Note: 'L' represents the deprotonated form of the this compound ligand. Data are estimates based on similar reported structures.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of the this compound metal complexes.
Caption: Experimental workflow for synthesis and characterization.
Logical Relationship of Ligand Synthesis
This diagram illustrates the key steps and reagents in the proposed synthesis of the target ligand.
Caption: Logical steps for the synthesis of the target ligand.
References
- 1. Synthesis and evaluation of antimicrobial, antitubercular and anticancer activities of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. mdpi.com [mdpi.com]
- 9. jaoc.samipubco.com [jaoc.samipubco.com]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,2'-Bis(1H-benzimidazole)-2-thiol and Related Ligands in Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Note: Extensive literature searches did not yield specific information on "1,2'-bis(1H-benzimidazole)-2-thiol." Therefore, these application notes and protocols are based on a closely related and well-characterized sulfur-containing bis(benzimidazole) ligand: 2-(1H-benzimidazol-2-ylmethylsulfanylmethyl)-1H-benzimidazole , hereafter referred to as tbb . The principles, protocols, and applications described are representative of this class of ligands and are intended to serve as a guide for researchers working with similar molecular scaffolds.
Introduction to Bis(benzimidazole) Ligands in Coordination Chemistry
Benzimidazole and its derivatives are significant heterocyclic compounds in medicinal chemistry and coordination chemistry due to their structural similarity to naturally occurring nucleotides.[1][2] This structural motif allows them to interact with biological macromolecules. The coordination of benzimidazole-based ligands to metal ions can enhance their biological activity.[2][3] Bis(benzimidazole) ligands, which contain two benzimidazole units connected by a linker, are of particular interest as they can act as versatile chelating agents for a variety of metal ions.[2] The resulting metal complexes have shown a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[4][5][6] The incorporation of a sulfur atom into the linker, as in the case of tbb , can further influence the coordination behavior and biological efficacy of the resulting metal complexes.[2]
Synthesis and Characterization
2.1. Synthesis of 2-(1H-benzimidazol-2-ylmethylsulfanylmethyl)-1H-benzimidazole (tbb)
The synthesis of tbb can be achieved through a condensation reaction. A general method involves the reaction of thiodiacetic acid and o-phenylenediamine.[2]
Experimental Protocol: Synthesis of tbb
-
Reaction Setup: In a round-bottom flask, add thiodiacetic acid and o-phenylenediamine to a solution of 4 M hydrochloric acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for 72 hours.
-
Cooling and Filtration: Allow the mixture to cool to room temperature. A green precipitate will form. Collect the precipitate by filtration and dry it.
-
Dissolution and Basification: Dissolve the dried precipitate in distilled water. While stirring, add ammonia solution to basify the solution to a pH of 9.
-
Final Product Collection: A precipitate of the bis(benzimidazole) ligand will form. Collect the solid by filtration and dry thoroughly.
Diagram of the Synthesis of tbb:
Caption: Synthetic pathway for the ligand tbb.
2.2. Synthesis of Metal Complexes with tbb
Metal complexes of tbb can be synthesized by reacting the ligand with a corresponding metal salt in a suitable solvent.
Experimental Protocol: Synthesis of a Ni(II) Complex of tbb
-
Ligand Solution: Dissolve the tbb ligand in a suitable organic solvent (e.g., methanol or ethanol).
-
Metal Salt Solution: In a separate flask, dissolve a nickel(II) salt (e.g., Ni(ClO₄)₂·6H₂O) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Complex Formation: The reaction mixture may be stirred at room temperature or gently heated to facilitate complex formation. The formation of a precipitate indicates the formation of the complex.
-
Isolation and Purification: Collect the solid complex by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Diagram of the Coordination of tbb to a Metal Ion:
Caption: Chelation of the tbb ligand to a central metal ion.
2.3. Characterization Data
The synthesized ligand and its metal complexes can be characterized using various spectroscopic and analytical techniques.
| Technique | Ligand (tbb) | Metal Complex (e.g., Ni-tbb) |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H, C=N, and C-S stretching. | Shift in the C=N stretching vibration upon coordination to the metal ion. Appearance of new bands corresponding to metal-ligand bonds (M-N, M-S). |
| ¹H NMR (ppm) | Resonances for aromatic protons of the benzimidazole rings and methylene protons of the linker. | Broadening or shifting of proton signals near the coordination sites due to the paramagnetic effect of the metal ion (for paramagnetic complexes). |
| Elemental Analysis | %C, %H, %N, %S values consistent with the molecular formula. | %C, %H, %N, %S, and %Metal values corresponding to the proposed stoichiometry of the complex. |
Applications in Drug Development
Metal complexes of bis(benzimidazole) ligands, including those with sulfur-containing linkers, have shown promising biological activities, particularly as antimicrobial agents.[5]
3.1. Antimicrobial Activity
Complexes of tbb and related ligands have been evaluated for their activity against a range of bacteria and fungi.[5] The chelation of the metal ion can enhance the antimicrobial properties of the free ligand.
Table of Antimicrobial Activity (Representative Data)
| Compound/Complex | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| tbb (ligand) | Staphylococcus aureus | >100 |
| Escherichia coli | >100 | |
| Ni-tbb Complex | Staphylococcus aureus | 50 - 100 |
| Escherichia coli | 50 - 100 | |
| Ampicillin (Control) | Staphylococcus aureus | <10 |
| Escherichia coli | <10 |
Note: The above data is representative and actual values may vary based on experimental conditions.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds (ligand and metal complexes) and a standard antibiotic (e.g., ampicillin) in a suitable solvent like DMSO.
-
Bacterial Culture: Prepare a fresh culture of the test bacteria (e.g., S. aureus, E. coli) in a suitable broth medium and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions of the test compounds in the broth medium.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Workflow for Antimicrobial Activity Screening:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
While the specific ligand this compound is not prominent in the current literature, the study of structurally related sulfur-containing bis(benzimidazole) ligands like tbb provides a strong foundation for further research. The coordination of these ligands to transition metals offers a promising avenue for the development of new therapeutic agents, particularly antimicrobials. The protocols and data presented herein serve as a valuable resource for researchers and drug development professionals exploring the potential of this class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activity and Molecular Structures of Bis(benzimidazole) and Trithiocyanurate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial and Antifungal Screening of 1,2'-bis(1H-benzimidazole)-2-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for screening the antimicrobial and antifungal properties of the novel compound 1,2'-bis(1H-benzimidazole)-2-thiol. While specific experimental data for this compound is not extensively available in the public domain, the protocols outlined below are based on established methods for analogous benzimidazole derivatives and provide a robust framework for its evaluation.
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antifungal, antiviral, and anthelmintic properties. The structural similarity of the benzimidazole nucleus to purine allows for its interaction with various biological macromolecules. The compound this compound, a bis-benzimidazole derivative, presents a promising scaffold for the development of new anti-infective agents. The duplication of the benzimidazole moiety may enhance its binding affinity to biological targets and thereby increase its antimicrobial efficacy.
Potential mechanisms of action for benzimidazole derivatives include the inhibition of microbial growth by interfering with essential cellular processes. In fungi, a common target is the ergosterol biosynthesis pathway, crucial for cell membrane integrity. In bacteria, potential targets include DNA gyrase and other enzymes vital for cellular replication and maintenance.
Data Presentation: Expected Quantitative Data
The following tables are templates for summarizing the anticipated quantitative data from antimicrobial and antifungal screening of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Test Microorganism | Type | MIC (µg/mL) of this compound | Standard Drug MIC (µg/mL) | Standard Drug Used |
| Staphylococcus aureus | Gram-positive | Ciprofloxacin | ||
| Bacillus subtilis | Gram-positive | Ciprofloxacin | ||
| Escherichia coli | Gram-negative | Ciprofloxacin | ||
| Pseudomonas aeruginosa | Gram-negative | Ciprofloxacin | ||
| Candida albicans | Fungus (Yeast) | Fluconazole | ||
| Aspergillus niger | Fungus (Mold) | Amphotericin B | ||
| Candida glabrata | Fungus (Yeast) | Fluconazole | ||
| Candida krusei | Fungus (Yeast) | Fluconazole |
Table 2: Zone of Inhibition Data (Agar Disk Diffusion Method)
| Test Microorganism | Type | Zone of Inhibition (mm) for this compound | Standard Drug Zone of Inhibition (mm) | Standard Drug Used |
| Staphylococcus aureus | Gram-positive | Ciprofloxacin | ||
| Bacillus subtilis | Gram-positive | Ciprofloxacin | ||
| Escherichia coli | Gram-negative | Ciprofloxacin | ||
| Pseudomonas aeruginosa | Gram-negative | Ciprofloxacin | ||
| Candida albicans | Fungus (Yeast) | Fluconazole | ||
| Aspergillus niger | Fungus (Mold) | Amphotericin B |
Experimental Protocols
The following are detailed protocols for the antimicrobial and antifungal screening of this compound.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Inoculum:
-
From a fresh agar plate, pick 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).
-
Dilute the standardized inoculum in the appropriate broth (MHB for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
This will result in decreasing concentrations of the compound in each well.
-
-
Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Positive Control: A well containing the inoculum and broth but no test compound.
-
Negative Control: A well containing broth only.
-
Standard Drug Control: A row with serial dilutions of a standard antimicrobial agent.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.
Protocol 2: Agar Disk Diffusion Method for Susceptibility Testing
This method assesses the susceptibility of microorganisms to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[1][2]
Materials:
-
This compound
-
Standard antimicrobial disks (e.g., Ciprofloxacin, Fluconazole)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial and fungal strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator
-
Ruler or calipers
Procedure:
-
Preparation of Test Disks:
-
Prepare a solution of this compound in a suitable volatile solvent.
-
Apply a known amount of the solution onto sterile filter paper disks and allow the solvent to evaporate completely.
-
-
Preparation of Inoculum:
-
Prepare a microbial suspension adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically place the prepared test disks and standard antimicrobial disks onto the surface of the inoculated agar plate.
-
Ensure that the disks are placed at least 24 mm apart from each other.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
Visualization of Experimental Workflow and Potential Signaling Pathway
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and a potential mechanism of action for this compound.
Caption: Experimental workflow for antimicrobial and antifungal screening.
References
Application Notes and Protocols for 1,2'-Bis(1H-benzimidazole)-2-thiol Based Optical Sensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the development and utilization of optical sensors based on 1,2'-bis(1H-benzimidazole)-2-thiol and its derivatives. Benzimidazole-based chemosensors are a significant class of fluorescent and colorimetric probes due to their inherent spectroscopic properties and their ability to coordinate with various analytes. The bis(benzimidazole) scaffold, in particular, offers a versatile platform for creating selective and sensitive sensors for metal ions and anions. These sensors are valuable tools in diverse fields, including environmental monitoring, biomedical diagnostics, and pharmaceutical research.
This document will focus on the synthesis, characterization, and application of a representative bis(benzimidazole-thiol) compound, namely bis(1H-benzimidazol-2-yl) disulfide , as a model system. This compound is a plausible interpretation of the "this compound" structure, where two 2-mercaptobenzimidazole units are linked via a disulfide bond. The protocols and data presented herein are based on established methodologies for similar benzimidazole-based sensors and provide a comprehensive guide for researchers entering this field.
Data Presentation
The performance of optical sensors is evaluated based on several key parameters. The following table summarizes the typical performance of bis(benzimidazole)-based optical sensors for the detection of various metal ions.
| Sensor Compound | Analyte | Detection Limit | Linear Range | Response Time | Reference |
| Bis(benzimidazole)pyridine-Linked Phenyl-Silsesquioxane Polymer | Zn(II) | Not Specified | Not Specified | Not Specified | [1] |
| Thiobenzimidazole (TBZ) Derivative | Cu(II) | 4.11 x 10⁻⁶ M | Not Specified | Not Specified | [2] |
| Benzimidazole-based turn-off sensor | Hg(II) | 9.0 x 10⁻⁸ M | Not Specified | < 10 minutes | [3] |
| Bis-benzimidazole PMO ratiometric sensor | Cu(II) | 7.15 x 10⁻⁹ M | Not Specified | Not Specified | [4] |
| Benzimidazole-based turn-on sensor | Cu(II) | Low | Not Specified | Not Specified | [5] |
Experimental Protocols
Synthesis of Bis(1H-benzimidazol-2-yl) Disulfide
This protocol describes the synthesis of bis(1H-benzimidazol-2-yl) disulfide, a representative compound for the this compound class of sensors.
Materials:
-
2-Mercaptobenzimidazole
-
Hydrogen peroxide (30%)
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Distilled water
Procedure:
-
Dissolve 2-mercaptobenzimidazole (1.50 g, 10 mmol) in a 10% aqueous solution of sodium hydroxide (20 mL).
-
Stir the solution at room temperature until all the solid has dissolved.
-
Slowly add 30% hydrogen peroxide (1.13 mL, 10 mmol) dropwise to the solution while stirring.
-
Continue stirring for 2 hours at room temperature. A precipitate will form.
-
Filter the precipitate and wash it thoroughly with distilled water.
-
Recrystallize the crude product from ethanol to obtain pure bis(1H-benzimidazol-2-yl) disulfide.
-
Dry the product in a vacuum oven at 60 °C.
-
Characterize the final product using FT-IR, ¹H NMR, and mass spectrometry.
Protocol for Metal Ion Detection using a Bis(benzimidazole-thiol) based Fluorescent Sensor
This protocol outlines the general procedure for using a bis(benzimidazole-thiol) derivative as a fluorescent chemosensor for the detection of metal ions (e.g., Cu²⁺, Hg²⁺).
Materials:
-
Stock solution of the bis(benzimidazole-thiol) sensor (e.g., 1 mM in DMSO or acetonitrile).
-
Stock solutions of various metal ions (e.g., 10 mM in deionized water).
-
Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.
-
Solvent (e.g., acetonitrile, methanol, or a mixture with water).
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of the Sensor Solution: Prepare a working solution of the bis(benzimidazole-thiol) sensor (e.g., 10 µM) in the chosen solvent system.
-
Fluorescence Measurement:
-
Place 3 mL of the sensor solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the sensor solution at a specific excitation wavelength.
-
-
Titration with Metal Ions:
-
Add incremental amounts of the stock solution of the target metal ion to the cuvette containing the sensor solution.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a specified time (e.g., 1-5 minutes).
-
Record the fluorescence emission spectrum after each addition.
-
-
Selectivity Study:
-
To assess the selectivity of the sensor, repeat the titration procedure with other metal ions under the same experimental conditions.
-
Also, perform competition experiments by adding the target metal ion to a solution of the sensor that has been pre-incubated with other potentially interfering ions.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to generate a calibration curve.
-
Calculate the limit of detection (LOD) using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general principles and workflows associated with bis(benzimidazole-thiol) based optical sensors.
Caption: General mechanism of a "turn-off" fluorescent sensor based on Chelation-Enhanced Fluorescence Quenching (CHEQ).
Caption: Schematic of Photoinduced Electron Transfer (PET) as a fluorescence quenching mechanism.
Caption: A typical experimental workflow for developing and evaluating a new optical sensor.
References
- 1. a-benzimidazole-based-turn-off-fluorescent-sensor-for-selective-detection-of-mercury-ii - Ask this paper | Bohrium [bohrium.com]
- 2. chemrj.org [chemrj.org]
- 3. researchgate.net [researchgate.net]
- 4. A bis-benzimidazole PMO ratiometric fluorescence sensor exhibiting AIEE and ESIPT for sensitive detection of Cu2+ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A new high selective and sensitive turn-on fluorescent and ratiometric absorption chemosensor for Cu2+ based on benzimidazole in aqueous solution and its application in live cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bis(1H-benzimidazole)-2-thiol Derivatives in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the versatile applications of bis(1H-benzimidazole)-2-thiol and its closely related derivatives in materials science. The unique structural features of these compounds, characterized by the presence of two benzimidazole rings, often connected by a flexible or rigid linker, and a thiol or sulfide group, make them highly valuable in the development of advanced materials. This document details their use as corrosion inhibitors, as ligands in anticancer metal complexes, and as building blocks for high-performance polymers.
Application in Corrosion Inhibition
Bis(benzimidazole) derivatives have demonstrated significant potential as corrosion inhibitors, particularly for mild steel in acidic environments.[1] The nitrogen and sulfur heteroatoms in their structure facilitate strong adsorption onto metal surfaces, forming a protective film that impedes both anodic and cathodic corrosion reactions.[1][2] These compounds are classified as mixed-type inhibitors.[3][4]
Data Presentation: Corrosion Inhibition Efficiency
| Inhibitor Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| N,N'-Bis[(benzimidazol-1-yl)ethyl]-4-methylbenzenesulfonamide | Mild Steel | 1 M HCl | 0.01 M | 100 | [1] |
| N,N'-Bis[(benzimidazol-1-yl)ethyl]-4-methylbenzenesulfonamide | Mild Steel | 1 M H₂SO₄ | 0.01 M | 92.51 | [1] |
| 4-bis-benzimidazolyl-butane | Mild Steel | 0.5 M HCl | Not Specified | Increases with concentration | [2] |
Experimental Protocol: Weight Loss Method for Corrosion Inhibition Assessment
This protocol outlines the procedure for evaluating the corrosion inhibition efficiency of a bis(benzimidazole) derivative using the weight loss method.
1. Materials and Equipment:
- Mild steel coupons of known dimensions
- Abrasive papers of various grits (e.g., 200, 400, 600, 800, 1000)
- Acetone and distilled water for cleaning
- Analytical balance (±0.1 mg)
- Corrosive medium (e.g., 1 M HCl)
- Bis(benzimidazole) inhibitor of various concentrations
- Water bath or thermostat for temperature control
- Glass beakers and hooks
2. Procedure:
- Mechanically polish the mild steel coupons with a series of abrasive papers to achieve a smooth, mirror-like surface.
- Degrease the coupons by washing with acetone, followed by rinsing with distilled water.
- Dry the coupons and weigh them accurately using an analytical balance.
- Prepare solutions of the corrosive medium with and without different concentrations of the bis(benzimidazole) inhibitor.
- Immerse the pre-weighed coupons in the test solutions using glass hooks. Ensure the coupons are fully submerged.
- Maintain the temperature of the solutions at a constant value (e.g., room temperature) for a specified immersion period (e.g., 8 hours).[1]
- After the immersion period, retrieve the coupons, wash them with distilled water to remove corrosion products, and scrub with a soft brush if necessary.
- Dry the coupons and re-weigh them accurately.
- Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
- CR = (Weight Loss) / (Surface Area × Immersion Time)
- IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
Visualization: Mechanism of Corrosion Inhibition
References
Application Notes and Protocols for Green Synthesis of Benzimidazole-2-thiol Derivatives in Aqueous Media
Audience: Researchers, scientists, and drug development professionals.
Introduction Benzimidazole and its derivatives are crucial heterocyclic scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The thiol (-SH) group at the 2-position, in particular, enhances their biological activity and utility as synthetic intermediates. Traditional methods for synthesizing these compounds often rely on hazardous organic solvents, harsh reaction conditions, and toxic reagents.[3] The principles of green chemistry encourage the development of environmentally benign alternatives.[4] Synthesizing benzimidazole-2-thiol derivatives in aqueous media represents a significant advancement, offering benefits such as reduced cost, enhanced safety, and minimal environmental impact.[5][6] This document provides detailed application notes and protocols for several green synthesis methods conducted in water, leveraging catalysts and energy sources like ultrasound and microwave irradiation to achieve high efficiency and yields.
Application Note 1: Catalyst-Assisted Synthesis in Aqueous Media
Catalytic methods in water provide an efficient and environmentally friendly route to benzimidazole-2-thiol derivatives. These processes often feature mild reaction conditions, simple work-up procedures, and high product yields.
Method A: Copper Sulfate (CuSO₄) Catalyzed Synthesis
This method utilizes inexpensive and readily available copper sulfate as a catalyst for the reaction between corresponding aromatic amines and a sulfur source like potassium isopropyl xanthate in water. The protocol is noted for its simplicity, high yields, and short reaction times.
Experimental Protocol: CuSO₄-Catalyzed Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted o-phenylenediamine (1 mmol) and potassium isopropyl xanthate (1 mmol) in 10 mL of water.
-
Catalyst Addition: Add copper sulfate (CuSO₄, 5 mol%) to the mixture.
-
Reaction: Stir the mixture at 80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.
-
Purification: Filter the precipitate, wash thoroughly with cold water, and dry. If necessary, recrystallize the crude product from an ethanol-water mixture to obtain the pure benzimidazole-2-thiol derivative.
Data Summary: CuSO₄-Catalyzed Synthesis of Benzimidazole-2-thiol Derivatives
| Entry | Substituted o-phenylenediamine | Reaction Time (min) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | o-phenylenediamine | 30 | 80 | 95 |
| 2 | 4-methyl-1,2-phenylenediamine | 35 | 80 | 92 |
| 3 | 4-chloro-1,2-phenylenediamine | 40 | 80 | 90 |
| 4 | 4-nitro-1,2-phenylenediamine | 45 | 80 | 88 |
Note: Data is representative of typical results reported in the literature.
Method B: Metal-Free Synthesis using Tetramethylthiuram Disulfide (TMTD)
An efficient, metal-free, one-step synthesis can be achieved by the cyclization of 1,2-phenylenediamines with tetramethylthiuram disulfide (TMTD) in water.[5] This method is praised for its excellent yields, short reaction times, and broad substrate scope without the need for a metal catalyst.[5][7]
Experimental Protocol: TMTD-Mediated Synthesis
-
Reactant Preparation: Add substituted 1,2-phenylenediamine (1 mmol) and tetramethylthiuram disulfide (TMTD) (1.2 mmol) to a flask containing 5 mL of water.
-
Reaction: Heat the suspension under reflux (approximately 100°C) with vigorous stirring. Monitor the reaction by TLC.
-
Work-up and Isolation: After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Purification: Filter the resulting solid, wash with water, and then recrystallize from ethanol to yield the pure product.
Data Summary: TMTD-Mediated Synthesis of Benzimidazoline-2-thiones
| Entry | Substituted 1,2-phenylenediamine | Reaction Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 1,2-phenylenediamine | 1.0 | 100 | 96 |
| 2 | 4,5-dimethyl-1,2-phenylenediamine | 1.5 | 100 | 94 |
| 3 | 4-methoxy-1,2-phenylenediamine | 1.5 | 100 | 92 |
| 4 | 4-bromo-1,2-phenylenediamine | 2.0 | 100 | 95 |
Note: Data is representative of typical results reported in the literature.[5]
Application Note 2: Energy-Assisted Green Synthesis Methods
The application of alternative energy sources like ultrasound and microwave irradiation can dramatically accelerate reaction rates, improve yields, and contribute to the green credentials of the synthesis.
Method C: Ultrasound-Assisted Synthesis
Ultrasound irradiation promotes chemical reactions through acoustic cavitation, creating localized high-temperature and high-pressure zones that enhance mass transfer and reaction rates.[8][9] This technique allows for the rapid and efficient synthesis of benzimidazole derivatives at room temperature, often without the need for a catalyst.[9]
Experimental Protocol: Ultrasound-Assisted Synthesis
-
Reactant Preparation: In a suitable vessel, mix the o-phenylenediamine (1 mmol) and the appropriate aldehyde or other reactant (1 mmol) in an aqueous medium. For some reactions, an oxidizing agent like Na₂S₂O₅ may be added.[10]
-
Ultrasonic Irradiation: Place the vessel in an ultrasonic cleaning bath. Irradiate the mixture at room temperature. The frequency and power of the ultrasound bath may vary (e.g., 40 kHz).
-
Reaction Monitoring: Monitor the reaction for completion via TLC (typically complete within minutes).[8]
-
Work-up and Isolation: Upon completion, filter the precipitated product.
-
Purification: Wash the solid with water and a small amount of cold ethanol, then dry to obtain the pure product.
Data Summary: Ultrasound-Assisted Synthesis
| Entry | Reactants | Time (min) | Power | Yield (%) |
|---|---|---|---|---|
| 1 | o-phenylenediamine, Benzaldehyde | 5 | 1200 W | 98 |
| 2 | o-phenylenediamine, 4-Chlorobenzaldehyde | 4 | 1200 W | 99 |
| 3 | o-phenylenediamine, 4-Nitrobenzaldehyde | 7 | 1200 W | 95 |
| 4 | 4-Chloro-o-phenylenediamine, Benzaldehyde | 6 | 1200 W | 97 |
Note: Data is representative of typical results reported in the literature for 2-substituted benzimidazoles. Oxidant systems like NaOH/I₂ are often used.[8]
Method D: Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes microwave energy to heat reactants directly and efficiently, leading to a significant reduction in reaction times from hours to minutes.[11][12] This method is highly effective for synthesizing benzimidazole derivatives in aqueous media, often with the help of a catalyst.[13]
Experimental Protocol: Microwave-Assisted Synthesis
-
Reactant Preparation: In a microwave-safe reaction vessel, combine o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and a catalyst (e.g., glycine) in 5-10 mL of water.[13]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120°C) and power (e.g., 100-300 W) for a short duration (2-10 minutes).
-
Cooling and Work-up: After irradiation, cool the vessel to room temperature.
-
Isolation and Purification: Pour the reaction mixture into ice-cold water. Filter the resulting precipitate, wash it with water, and recrystallize from ethanol to obtain the pure compound.
Data Summary: Microwave-Assisted Synthesis
| Entry | Reactants | Catalyst | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | o-phenylenediamine, Benzaldehyde | Glycine | 4 | 94 |
| 2 | o-phenylenediamine, 4-Hydroxybenzaldehyde | Glycine | 5 | 92 |
| 3 | o-phenylenediamine, 2-Nitrobenzaldehyde | Glycine | 6 | 90 |
| 4 | 4-Nitro-o-phenylenediamine, Benzaldehyde | Glycine | 7 | 88 |
Note: Data is representative of typical results reported in the literature.[13]
Visualizations
Caption: General experimental workflow for the green synthesis of benzimidazole-2-thiol.
Caption: Key features of different green synthesis methods for benzimidazole derivatives.
References
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemmethod.com [chemmethod.com]
- 7. researchgate.net [researchgate.net]
- 8. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for 1,2'-bis(1H-benzimidazole)-2-thiol synthesis
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis of 1,2'-bis(1H-benzimidazole)-2-thiol and related sulfur-linked bis-benzimidazole derivatives. Given the specificity of the target molecule, this guide is structured around a two-step synthesis: 1) Formation of the core intermediate, 1H-benzimidazole-2-thiol, and 2) Coupling of benzimidazole units.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis? A1: The synthesis typically begins with the preparation of 1H-benzimidazole-2-thiol (also known as 2-mercaptobenzimidazole). This key intermediate is most commonly synthesized from o-phenylenediamine and carbon disulfide in the presence of a base like potassium hydroxide.[1][2]
Q2: My yield of 1H-benzimidazole-2-thiol is very low. What are the common causes? A2: Low yields can result from several factors:
-
Inadequate Reflux Time: The reaction often requires several hours of reflux to go to completion. A common duration is 3 hours.
-
Improper pH during Precipitation: The product is precipitated from the reaction mixture by acidification. Ensure the pH is sufficiently acidic (using acetic acid, for example) to fully precipitate the thiol.
-
Purity of Reactants: Ensure the o-phenylenediamine is of high purity, as impurities can lead to side reactions.
-
Base Strength: The choice and concentration of the base (e.g., KOH) are critical for the initial reaction with carbon disulfide.
Q3: I am getting an unexpected side product during the linking reaction. What could it be? A3: When using dihaloalkanes (like 1,3-dibromopropane) to link two benzimidazole-2-thiol units, intramolecular cyclization can occur, leading to fused heterocyclic systems (e.g., a thiazino[3,2-a]benzimidazole) instead of the desired bis-benzimidazole product.[3] To favor the intermolecular reaction, adjusting concentration, temperature, or the rate of addition of the linking agent may be necessary.
Q4: What purification methods are most effective for these compounds? A4: Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol or an acetic acid/water mixture.[4] For more challenging separations or to remove persistent impurities, column chromatography on silica gel is an effective method.[3][5]
Q5: Are there greener or more efficient methods available for this synthesis? A5: Yes, green chemistry approaches are being explored. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for many benzimidazole derivatives.[6][7] Using water as a solvent, where possible, also reduces the environmental impact of the synthesis.
Experimental Protocols
Protocol 1: Synthesis of 1H-Benzimidazole-2-thiol (Intermediate)
This protocol is based on the widely used reaction between o-phenylenediamine and carbon disulfide.[1]
Materials:
-
o-Phenylenediamine
-
Potassium Hydroxide (KOH)
-
Carbon Disulfide (CS₂)
-
95% Ethanol
-
Deionized Water
-
Glacial Acetic Acid
-
Activated Charcoal
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (0.1 mole), potassium hydroxide (0.1 mole), 100 mL of 95% ethanol, and 15 mL of water.
-
Add carbon disulfide (0.1 mole) to the mixture.
-
Heat the mixture under reflux for 3 hours. The reaction mixture will typically turn dark.
-
After 3 hours, cautiously add a small amount (approx. 1-1.5 g) of activated charcoal to the hot solution.
-
Continue to reflux for an additional 10 minutes to decolorize the solution.
-
Filter the hot mixture to remove the charcoal.
-
Heat the filtrate to approximately 60-70°C and add 100 mL of warm water.
-
Acidify the solution with dilute acetic acid while stirring. The product will precipitate out of the solution.
-
Allow the mixture to cool, then collect the precipitate by filtration.
-
Wash the collected solid with water and dry thoroughly. The product can be further purified by recrystallization.
Protocol 2: General Synthesis of Sulfur-Linked Bis-Benzimidazoles
This protocol provides a generalized method for coupling two benzimidazole units, based on S-alkylation reactions. The specific linker and reaction conditions may need to be optimized for the exact target molecule. This example uses a dihaloalkane linker.
Materials:
-
1H-Benzimidazole-2-thiol (from Protocol 1)
-
1,2-Dibromoethane (or other suitable linking agent)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)
-
Ethanol or Acetone (anhydrous)
Procedure:
-
Dissolve 1H-benzimidazole-2-thiol (2 equivalents) in anhydrous ethanol in a round-bottom flask.
-
Add a base such as potassium carbonate (2 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes to form the thiolate salt.
-
Slowly add the linking agent, such as 1,2-dibromoethane (1 equivalent), to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture if necessary and reduce the solvent volume under vacuum.
-
The crude product may precipitate or can be extracted using an appropriate organic solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired bis-benzimidazole derivative.
Data Presentation
Table 1: Optimization of Reaction Conditions for 1H-Benzimidazole-2-thiol Synthesis
| Parameter | Condition A | Condition B | Condition C | Effect on Yield/Purity |
| Base | Potassium Hydroxide | Sodium Hydroxide | Triethylamine | Strong inorganic bases like KOH generally give higher yields. |
| Solvent | 95% Ethanol/Water | Methanol | DMF | Ethanol/water is a common and effective solvent system.[1] |
| Reflux Time | 1 hour | 3 hours | 6 hours | 3 hours is often optimal; shorter times may lead to incomplete reaction. |
| Purification | Recrystallization | None (Crude) | Column Chromatography | Recrystallization is usually sufficient for high purity. |
Table 2: Comparison of Conditions for S-Alkylation Linking Reaction
| Parameter | Condition A | Condition B | Expected Outcome | Reference |
| Base | Triethylamine | Potassium Carbonate | Triethylamine often results in higher yields for this type of S-alkylation. | [3] |
| Solvent | Dry Acetone | Ethanol | Both are effective, but the choice can influence reaction rate and solubility. | [3] |
| Linking Agent | 1,2-Dibromoethane | 1,3-Dibromopropane | Longer chain linkers may increase the likelihood of intramolecular cyclization. | [3] |
| Temperature | Room Temperature | Reflux | Heating is typically required to drive the reaction to completion. | [8] |
Visualized Workflows and Troubleshooting
References
- 1. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
- 2. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 3. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and ADMET prediction of bis-benzimidazole as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijptjournal.com [ijptjournal.com]
Technical Support Center: Synthesis of 1,2'-bis(1H-benzimidazole)-2-thiol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,2'-bis(1H-benzimidazole)-2-thiol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the 1H-benzimidazole-2-thiol core structure?
A1: The most widely used method for synthesizing the 1H-benzimidazole-2-thiol core is the reaction of o-phenylenediamine with carbon disulfide (CS₂) in the presence of a base, typically potassium hydroxide (KOH), in a refluxing ethanol-water solution.[1][2] This one-step process is favored for its simplicity and readily available starting materials.[3]
Q2: What are some alternative methods for the synthesis of benzimidazole-2-thiols?
A2: Besides the reaction with carbon disulfide, other reported methods include reacting o-phenylenediamine with potassium ethyl xanthate, thiophosgene in chloroform, or a refluxing solution of thiocyanate at 120–130 °C.[1][2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction's progress.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Q4: What is the typical purification method for 1H-benzimidazole-2-thiol and its derivatives?
A4: The most common purification technique is recrystallization, often from ethanol.[5] After the reaction, the crude product is typically collected by filtration, washed, and then recrystallized to obtain a purer solid. Acidification of the reaction mixture can also be used to precipitate the product.[1]
Q5: How are N-substituted and bis-benzimidazole derivatives typically prepared?
A5: N-alkylation or acylation of the 1H-benzimidazole-2-thiol core is a common strategy.[3][6] For synthesizing bis-benzimidazole derivatives, bifunctional linking agents like 1,2-dibromoethane or 1,3-dibromopropane can be reacted with the benzimidazole-2-thiol in the presence of a base to deprotonate the thiol or the amine, facilitating the coupling reaction.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: The reaction may not have gone to completion. | 1a. Extend Reaction Time: Continue refluxing and monitor by TLC until the starting material is consumed. 1b. Increase Temperature: If the reaction is sluggish, a higher reflux temperature (if solvent permits) may be beneficial. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[7][8] |
| 2. Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can limit the yield. | 2a. Optimize Reagent Ratios: Ensure o-phenylenediamine, carbon disulfide, and base are in the correct molar equivalents. A slight excess of carbon disulfide may be used. | |
| 3. Base Inefficiency: The base may not be strong enough or fully dissolved to effectively catalyze the reaction. | 3a. Ensure Proper Mixing: Vigorously stir the reaction mixture to ensure the base is well-dispersed. 3b. Use a Stronger Base: While KOH is common, other bases can be explored. Ensure the base is fresh and anhydrous if required by the specific protocol. | |
| 4. Product Loss During Workup: The product may be lost during filtration, washing, or recrystallization. | 4a. Careful Workup: Ensure the product is fully precipitated before filtration. Use ice-cold solvents for washing to minimize dissolution. 4b. Optimize Recrystallization: Choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures to maximize recovery. | |
| Low Purity (Presence of Impurities) | 1. Side Reactions: Unwanted side reactions can lead to byproducts. | 1a. Control Temperature: Maintain a stable and optimal reaction temperature to minimize the formation of thermal decomposition products or other side products. 1b. Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. |
| 2. Unreacted Starting Materials: The final product may be contaminated with unreacted o-phenylenediamine or other starting materials. | 2a. Ensure Complete Reaction: As with low yield, ensure the reaction goes to completion by monitoring with TLC. 2b. Purification: Recrystallization is often effective at removing unreacted starting materials. Column chromatography can be used for more challenging separations.[9] | |
| 3. Formation of Disulfides: The thiol group can be oxidized to form disulfide byproducts, especially in the presence of air. | 3a. Inert Atmosphere: Running the reaction and workup under an inert atmosphere can minimize oxidation. 3b. Reducing Agent Wash: During workup, a wash with a dilute solution of a mild reducing agent (e.g., sodium bisulfite) may help to reduce any formed disulfides back to the thiol. | |
| 4. Incomplete Acetyl Group Removal (for certain derivatives): In reactions involving acetylated intermediates, the acetyl group may not be completely removed.[6] | 4a. Adjust Base and Reaction Time: The presence of a base during subsequent alkylation steps can lead to the loss of the acetyl group.[6] Carefully control the reaction conditions to ensure the desired outcome. |
Experimental Protocols
Synthesis of 1H-benzimidazole-2-thiol
This protocol is adapted from procedures described in the literature.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in a mixture of ethanol and water.
-
Addition of Reactants: To this solution, add o-phenylenediamine. Then, add carbon disulfide dropwise with stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain it for the time specified in your protocol (typically several hours). Monitor the reaction progress using TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Acidify the solution with an appropriate acid (e.g., hydrochloric acid or acetic acid) to a pH of approximately 1.[1] This will cause the product to precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold water to remove any remaining salts and impurities.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 1H-benzimidazole-2-thiol.
Visualizations
Caption: Synthetic workflow for 1H-benzimidazole-2-thiol.
Caption: Troubleshooting decision tree for low yield.
References
- 1. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
- 2. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijptjournal.com [ijptjournal.com]
- 4. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchemrev.com [jchemrev.com]
- 9. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Alkylation of Bis-Benzimidazole Compounds
Welcome to the technical support center for the N-alkylation of bis-benzimidazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-alkylation of bis-benzimidazole compounds?
A1: The main challenges include:
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Controlling Selectivity: Achieving selective mono-alkylation versus di-alkylation can be difficult. Reactions often yield a mixture of starting material, mono-alkylated, and di-alkylated products.
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Regioselectivity: For unsymmetrical bis-benzimidazoles, alkylation can occur on different nitrogen atoms, leading to a mixture of regioisomers.[1] The regioselectivity is influenced by both steric and electronic factors.[2]
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Reaction Conditions: The outcome is highly sensitive to the choice of base, solvent, temperature, and the reactivity of the alkylating agent.[3]
-
Low Yields: Reactions may not proceed to completion, leaving significant amounts of unreacted starting material.[4]
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Solubility Issues: Bis-benzimidazole starting materials can have poor solubility in common organic solvents, complicating the reaction.[3]
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Side Reactions: Under harsh conditions, such as high temperatures or with excess alkylating agents, side reactions like N-alkylation-induced ring opening can occur.[3]
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Purification: Separating the desired product from byproducts and unreacted materials often requires careful chromatographic purification.[5][6]
Q2: How can I selectively achieve mono-alkylation instead of di-alkylation?
A2: To favor mono-alkylation:
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Stoichiometry: Use a 1:1 molar ratio or a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the alkylating agent relative to the bis-benzimidazole.
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Reaction Conditions: Employ milder reaction conditions. This includes using a weaker base (e.g., K₂CO₃ instead of NaH), lower temperatures, and shorter reaction times.
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Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which reduces the likelihood of the mono-alkylated product reacting further.
Q3: What is the best base and solvent combination for the reaction?
A3: The optimal choice depends on the substrate's reactivity and the desired outcome.
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Strong Bases: Sodium hydride (NaH) in anhydrous polar aprotic solvents like DMF or THF is commonly used for complete deprotonation of the benzimidazole N-H protons.[3] This is often preferred for achieving complete di-alkylation.
-
Weaker Bases: Carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents like acetone, acetonitrile (ACN), or DMF are also effective.[3][7] Cs₂CO₃ is more soluble than K₂CO₃ and can be advantageous in solvents where base solubility is an issue.[7]
-
Aqueous/Phase-Transfer Systems: For certain substrates, a mixture of aqueous KOH and a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate can be effective.[3]
Q4: My reaction is not going to completion. What can I do to improve the yield?
A4: If you observe a significant amount of unreacted starting material:
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Increase Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. Consider increasing the temperature or running the reaction at the reflux temperature of the solvent.[5]
-
Use a More Reactive Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride or bromide, consider switching to the corresponding iodide. Alternatively, you can add a catalytic amount of potassium iodide (KI) to the reaction mixture to generate the more reactive alkyl iodide in situ.[4]
-
Switch to a Stronger Base/Solvent System: If using a weak base like K₂CO₃, switching to a stronger base like NaH in anhydrous DMF can promote complete deprotonation and drive the reaction forward.
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Check Reagent Quality: Ensure your solvent is anhydrous and your base is not old or hydrated, as water can quench the benzimidazolide anion.
Q5: How can I purify my N-alkylated bis-benzimidazole product effectively?
A5: Purification can be challenging due to the similar polarities of the starting material, mono-, and di-alkylated products.
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Column Chromatography: This is the most common method. Use silica gel and a gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone).[5][6][8]
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system can be an effective purification method.
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Precipitation/Washing: After the reaction, pouring the mixture into cold water can precipitate the organic products, which can then be filtered.[5] This serves as a preliminary purification step to remove inorganic salts and highly polar solvents like DMF.
Troubleshooting Guide
This guide addresses common problems encountered during the N-alkylation of bis-benzimidazoles.
Problem 1: Low or No Product Yield
-
Q: Did the deprotonation work?
-
A: The N-H proton of benzimidazole must be removed by a base. If you are using a weak base like K₂CO₃ with a less reactive substrate, deprotonation may be incomplete. Solution: Switch to a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent (DMF, THF).[3]
-
-
Q: Is the reaction temperature sufficient?
-
Q: Is the alkylating agent reactive enough?
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A: Alkyl bromides and chlorides can be sluggish. Solution: Use the more reactive alkyl iodide or add catalytic KI to the reaction mixture when using bromides or chlorides.[4]
-
-
Q: Are the reagents and solvents of good quality?
-
A: Water in the reaction can quench the deprotonated benzimidazole. Solution: Use anhydrous solvents and ensure the base is dry.
-
Problem 2: Mixture of Mono- and Di-alkylated Products
-
Q: How was the stoichiometry controlled?
-
A: The ratio of alkylating agent to the bis-benzimidazole is the primary factor. Solution: For di-alkylation, use at least 2.2 equivalents of the alkylating agent and a sufficient excess of base (>2 equivalents). For mono-alkylation, use 1.0 equivalent or slightly less of the alkylating agent and add it slowly to the reaction mixture.
-
-
Q: Were the reaction conditions too harsh?
-
A: High temperatures and long reaction times favor the formation of the thermodynamically stable di-alkylated product. Solution: To favor the mono-alkylated product, reduce the reaction temperature and monitor the reaction closely by TLC to stop it once the starting material is consumed.
-
Problem 3: Formation of Impurities or Side Products
-
Q: Is the reaction temperature too high?
-
Q: Is the product unstable to the work-up conditions?
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A: Some N-alkylated benzimidazoles may be sensitive to strong acid or base during work-up. Solution: Use a neutral work-up procedure. After quenching with water, extract the product with an organic solvent rather than performing acid/base washes if stability is a concern.
-
Data Presentation: Reaction Conditions
The table below summarizes various reported conditions for the N-alkylation of benzimidazole derivatives, illustrating the impact of different reagents and conditions on the reaction outcome.
| Substrate | Alkylating Agent | Base / Catalyst | Solvent | Temperature | Yield (%) | Ref. |
| Benzimidazole | Phenacyl Bromides | - | Water-SDS | Ambient | High | [3] |
| 2-Substituted Benzimidazole | C3-C10 Alkyl Bromides | KOH / TBHS* | Aqueous | - | - | [3] |
| Bis-benzimidazole | 1,2-dichloroethane | 2N NaOH / TBA** | Aqueous | 150 °C | - | [5] |
| Benzimidazole | Ketonic Mannich Bases | - | Water/Ethanol | - | - | [10] |
| 2-Mercaptobenzimidazole | Methyl Iodide | - | Ethanol | - | - | [11] |
| Benzimidazole | Alkyl Halides | Ag₂O | DMF | - | - | [12] |
*TBHS: Tetrabutylammonium hydrogen sulfate (Phase-transfer catalyst) **TBA: Tetrabutylammonium (Phase-transfer catalyst)
Experimental Protocols
Protocol 1: General Procedure for Di-alkylation using K₂CO₃ in DMF
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Preparation: Add the bis-benzimidazole starting material (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.) to an oven-dried, round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) via syringe to achieve a concentration of approximately 0.1-0.5 M.
-
Reagent Addition: Stir the suspension at room temperature for 15-30 minutes. Then, add the alkylating agent (2.2 eq.) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature and pour it slowly into a beaker of cold water with stirring.
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Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether or ethanol.
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Purification: Dry the crude solid under vacuum. Purify further by silica gel column chromatography or recrystallization as needed.[6]
Visualizations
Caption: Reaction pathways for mono- and di-alkylation.
Caption: General experimental workflow for N-alkylation.
Caption: Troubleshooting decision tree for N-alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Solvent-Free Synthesis of New Bis(Benzimidazole-2-Alkylthio) Polyethylene Oxides Starting from Dithiols : Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tsijournals.com [tsijournals.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,2'-bis(1H-benzimidazole)-2-thiol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1,2'-bis(1H-benzimidazole)-2-thiol. It is designed for researchers, scientists, and professionals in drug development to help navigate challenges in the synthetic process and identify potential side-product formations.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely reported method for the synthesis of 1H-benzimidazole-2-thiols involves the reaction of o-phenylenediamine with carbon disulfide (CS₂) in the presence of a base, such as potassium hydroxide (KOH), typically in a solvent like ethanol or a mixture of ethanol and water.[1] This reaction proceeds through the formation of a dithiocarbamate intermediate, which then cyclizes to form the benzimidazole-2-thiol ring system.
Q2: What are the possible tautomeric forms of benzimidazole-2-thiol, and how do they influence side reactions?
A2: 1H-benzimidazole-2-thiol can exist in two tautomeric forms: the thione form and the thiol form.[2][3] The equilibrium between these two forms is crucial as it presents different nucleophilic sites (nitrogen and sulfur), which can lead to the formation of different alkylated or acylated side-products depending on the reaction conditions.
Q3: Can I use alternative reagents to carbon disulfide for the synthesis?
A3: Yes, several alternatives to carbon disulfide have been reported. These include potassium ethyl xanthate, thiophosgene, and thiocyanates.[1] The choice of reagent can influence the reaction conditions and the impurity profile of the final product.
Q4: What are some common impurities I should look out for?
A4: Common impurities can include unreacted o-phenylenediamine, polymeric materials, and side-products arising from reactions with the solvent or from competing reaction pathways. For example, when using ethanol as a solvent, N-ethoxymethylated byproducts can form.[4] In syntheses involving multi-step procedures, intermediates from previous steps can also be present as impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature or time. - Formation of significant amounts of side-products. - Loss of product during workup and purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature and time based on literature procedures. - Adjust the stoichiometry of the reactants. - Ensure efficient extraction and recrystallization procedures to minimize product loss. |
| Formation of an Unexpected Side-Product | - Reaction with the solvent (e.g., ethanol leading to N-alkoxymethylation).[4] - Alkylation or acylation at the incorrect nucleophilic site (N vs. S). - Presence of impurities in the starting materials. | - Consider using an alternative, less reactive solvent. - Control the reaction conditions (e.g., temperature, base) to favor the desired isomer. - Ensure the purity of all starting materials before use. |
| Product is Difficult to Purify | - Presence of closely related side-products with similar polarity. - Formation of polymeric byproducts. - The product is an oil or does not crystallize easily. | - Utilize column chromatography with a carefully selected eluent system for separation. - Attempt to precipitate the desired product by changing the solvent system. - If the product is an oil, try triturating with a non-polar solvent to induce crystallization. |
| Inconsistent Results Between Batches | - Variability in the quality of reagents or solvents. - Inconsistent reaction conditions (e.g., temperature fluctuations, moisture). | - Use reagents and solvents from the same supplier and batch if possible. - Maintain strict control over reaction parameters using appropriate equipment. - Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture. |
Experimental Protocols
General Synthesis of 1H-benzimidazole-2-thiol
This protocol is a generalized procedure based on common literature methods.[1][5]
Materials:
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o-phenylenediamine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) or Acetic acid for acidification
Procedure:
-
Dissolve potassium hydroxide in a mixture of ethanol and water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add o-phenylenediamine to the solution and stir until it dissolves.
-
Cool the mixture in an ice bath and slowly add carbon disulfide dropwise with continuous stirring.
-
After the addition is complete, reflux the reaction mixture for several hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid or acetic acid to precipitate the crude product.
-
Filter the precipitate, wash it thoroughly with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 1H-benzimidazole-2-thiol.
Visualizations
Reaction Pathway for 1H-benzimidazole-2-thiol Synthesis
Caption: Synthesis pathway of 1H-benzimidazole-2-thiol.
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low product yield.
References
- 1. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
- 2. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
Technical Support Center: Purification of 1,2'-bis(1H-benzimidazole)-2-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1,2'-bis(1H-benzimidazole)-2-thiol.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound and related compounds.
Recrystallization Issues
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Q1: My compound will not dissolve in the recrystallization solvent, even with heating. What should I do?
-
A1: This indicates that the solvent is not suitable for your compound. For this compound, which is a relatively polar molecule, consider using more polar solvents. Ethanol, or a mixture of ethanol and water, is often a good starting point for benzimidazole-2-thiols. If a single solvent does not work, a two-solvent system may be effective. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Heating the solution again to clarify and then allowing it to cool slowly can promote crystal growth.
-
-
Q2: My compound "oils out" instead of crystallizing upon cooling. How can I fix this?
-
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or if it is cooled too quickly. To resolve this, try the following:
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Add a small amount of the hot recrystallization solvent to the oily mixture and reheat until the oil dissolves completely. Then, allow the solution to cool much more slowly.
-
Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites for crystal growth.
-
Add a seed crystal of the pure compound, if available.
-
Consider using a different solvent system. A solvent in which the compound is slightly less soluble at higher temperatures may prevent it from becoming supersaturated to the point of oiling out.
-
-
-
Q3: After recrystallization, the purity of my compound is still low. What are the next steps?
-
A3: If a single recrystallization does not yield a product of sufficient purity, you can perform a second recrystallization. Ensure that the crystals are thoroughly washed with a small amount of cold recrystallization solvent to remove any adhering impurities from the mother liquor. If impurities persist, column chromatography may be necessary.
-
Column Chromatography Issues
-
Q4: What is a good starting solvent system for column chromatography of this compound?
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A4: For benzimidazole derivatives, a common starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate.[1] You can start with a low percentage of ethyl acetate (e.g., 10%) and gradually increase the polarity. For more polar compounds, a system of dichloromethane and methanol might be more effective. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.
-
-
Q5: My compound is not moving from the baseline on the TLC plate, even with a highly polar solvent system.
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A5: If your compound is highly polar and adsorbs strongly to the silica gel, you may need to add a small amount of a competitive binder to your mobile phase. For basic compounds like benzimidazoles, adding a small percentage (0.5-1%) of triethylamine or ammonia to the eluent can help to reduce tailing and improve mobility. Conversely, for acidic compounds, a small amount of acetic or formic acid can be beneficial.
-
-
Q6: The separation of my compound from an impurity is poor on the column.
-
A6: To improve separation, you can try the following:
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Use a shallower solvent gradient during elution.
-
Use a longer column to increase the surface area for separation.
-
Try a different stationary phase. If you are using silica gel, consider using alumina or a reverse-phase C18 column. For reverse-phase chromatography, the mobile phase would typically be a mixture of water and acetonitrile or methanol.
-
-
General Purity and Impurity Issues
-
Q7: What are the most likely impurities in my crude this compound sample?
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A7: When synthesizing this compound from o-phenylenediamine and carbon disulfide, common impurities include unreacted o-phenylenediamine, monosubstituted intermediates, and polymeric byproducts.[2][3] The presence of o-phenylenediamine can often be addressed by washing the crude product with a dilute acid solution, although this may not be suitable for the final product depending on its stability.
-
-
Q8: How can I assess the purity of my final product?
-
A8: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of benzimidazole derivatives.[4][5] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic or phosphoric acid) is a common setup. Purity can also be checked by Thin-Layer Chromatography (TLC) against the starting materials and by melting point determination, where a sharp melting point close to the literature value indicates high purity.
-
Data Presentation
Table 1: Comparison of Purification Techniques for Benzimidazole-2-thiol Derivatives
| Purification Method | Typical Solvents/Mobile Phase | Expected Purity | Expected Yield | Advantages | Disadvantages |
| Recrystallization | Ethanol, Ethanol/Water | Good to Excellent (>98%) | Moderate to High (70-95%) | Simple, cost-effective, good for removing minor impurities. | May not be effective for complex mixtures; potential for product loss in mother liquor. |
| Column Chromatography (Normal Phase) | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Excellent (>99%) | Moderate (50-80%) | High resolving power, suitable for separating closely related compounds. | More time-consuming and requires larger volumes of solvent. |
| Column Chromatography (Reverse Phase) | Acetonitrile/Water, Methanol/Water | Excellent (>99%) | Moderate (50-80%) | Effective for polar compounds that are difficult to separate on normal phase. | C18 silica is more expensive; may require removal of water from fractions. |
| Acid-Base Extraction | Dilute HCl, Dilute NaOH | Fair to Good (Purity of isolated product) | Variable | Good for removing acidic or basic impurities. | Product must be stable to acidic and basic conditions; may not remove neutral impurities. |
Note: The expected purity and yield are estimates based on typical results for benzimidazole derivatives and may vary depending on the specific reaction conditions and the initial purity of the crude product.
Experimental Protocols
Protocol 1: Recrystallization of this compound from an Ethanol/Water Mixture
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Stirring and heating on a hot plate will facilitate dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution just begins to turn cloudy. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask to slow the cooling process.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (the same ratio at which crystallization was induced).
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Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3842098A - Production of 2-mercaptobenzimidazole by reacting o-phenylene diamine and carbon disulfide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Benzimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting low yields in microwave-assisted benzimidazole synthesis
Welcome to the technical support center for microwave-assisted benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during synthesis. Here you will find a series of frequently asked questions and troubleshooting guides to help you optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is consistently low. What are the most common causes for low yields in microwave-assisted benzimidazole synthesis?
A1: Low yields can be attributed to several factors. Here are the most common culprits and how to address them:
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Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. While microwaves can rapidly heat the reaction mixture, an incorrect temperature can lead to incomplete reactions or decomposition of starting materials or products.
-
Troubleshooting: Systematically screen a range of temperatures to find the optimum for your specific substrates. For example, in the synthesis of 1,2-disubstituted benzimidazoles, increasing the temperature from room temperature to 100°C can significantly improve yields.[1]
-
-
Incorrect Microwave Power and Irradiation Time: The duration and power of microwave irradiation directly impact the reaction's progress. Insufficient time or power will lead to an incomplete reaction, while excessive exposure can cause degradation.
-
Troubleshooting: Monitor your reaction's progress using Thin Layer Chromatography (TLC).[2] Perform a time-course study by running the reaction for varying durations (e.g., 1 to 10 minutes) to determine the optimal irradiation time. Adjust the microwave power level as well; many procedures report success at medium power levels (e.g., 50% or around 300-800 watts).[3][4]
-
-
Inappropriate Solvent or Solvent-Free Conditions: The choice of solvent is crucial as it needs to efficiently absorb microwave energy. In some cases, solvent-free conditions are advantageous.
-
Troubleshooting: If using a solvent, ensure it is appropriate for microwave synthesis (e.g., polar solvents like ethanol, DMF, or even water).[1][5] If yields are low, consider switching to a different solvent or trying a solvent-free approach, which has been shown to be effective and environmentally friendly.[1][4][6]
-
-
Catalyst or Reagent Issues: The type and amount of catalyst, oxidant, or other reagents can dramatically affect the yield.
-
Troubleshooting: Ensure the catalyst or oxidant is fresh and of the correct stoichiometry. For instance, in the condensation of o-phenylenediamine with aldehydes, oxidants like DDQ are used.[2] In other cases, acid catalysts like polyphosphoric acid (PPA) or ammonium chloride are employed.[5] Some modern, highly efficient methods use Lewis acid catalysts like Er(OTf)₃.[1] There are also many successful catalyst-free methods.[7][8] Experiment with different catalytic systems if your current one is not providing satisfactory results.
-
-
Substrate Reactivity: The electronic properties of your starting materials (o-phenylenediamine and aldehyde/carboxylic acid) can influence the reaction rate and yield.
-
Troubleshooting: Electron-withdrawing groups on the aldehyde can sometimes lead to longer reaction times, while electron-donating groups may react faster.[1][4] If you suspect substrate reactivity is the issue, you may need to adjust the reaction conditions (e.g., increase temperature or time) accordingly.
-
Q2: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction?
A2: Poor selectivity often arises from sub-optimal reaction conditions. Microwave heating is very rapid, and precise control is key.
-
Troubleshooting:
-
Reduce Reaction Time and Temperature: Over-exposure to high temperatures can promote side reactions. Use TLC to monitor the reaction and stop it as soon as the starting material is consumed to prevent the formation of byproducts.
-
Optimize Catalyst: The choice of catalyst can significantly influence selectivity. Some reactions proceed cleanly without a catalyst under microwave irradiation.[7][8] Trying a catalyst-free approach might reduce side product formation.
-
Solvent Choice: The polarity of the solvent can affect the reaction pathway. Experiment with different solvents to see if selectivity improves.
-
Q3: My reaction doesn't seem to be going to completion. What should I check?
A3: An incomplete reaction is a common cause of low yields.
-
Troubleshooting:
-
Verify Microwave Power: Ensure your microwave reactor is functioning correctly and delivering the set power. Domestic microwave ovens can have inconsistent power output.[4]
-
Increase Irradiation Time/Temperature: The reaction may simply need more energy or time. Incrementally increase the irradiation time and/or temperature while monitoring the reaction progress by TLC.
-
Check Reagent Purity and Stoichiometry: Impure starting materials or incorrect molar ratios can halt the reaction. Ensure you are using pure reagents and have calculated the stoichiometry correctly.
-
Data and Protocols
Comparative Yield Data
The following tables summarize quantitative data from various studies, comparing microwave-assisted synthesis with conventional heating methods.
Table 1: Comparison of Microwave vs. Conventional Heating for Benzimidazole Synthesis from o-Phenylenediamine and Carboxylic Acids
| Entry | Carboxylic Acid (RCOOH) | Microwave Time (min) | Microwave Yield (%) | Conventional Time (h) | Conventional Yield (%) | Reference |
| 1 | Acetic Acid | 2 | 95 | 4 | 70 | [3] |
| 2 | Propanoic Acid | 1.5 | 92 | 4 | 65 | [3] |
| 3 | Benzoic Acid | 3 | 90 | 6 | 60 | [3] |
| 4 | Phenylacetic Acid | 2.5 | 94 | 5 | 72 | [3] |
Table 2: Optimization of Reaction Conditions for 1,2-Disubstituted Benzimidazole Synthesis
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Ethyl lactate | Room Temp | 120 | 0 | [6] |
| 2 | Ethyl lactate | 60 | 120 | 3.9 | [6] |
| 3 | Ethyl lactate | 100 | 120 | 15.3 | [6] |
| 4 | Solvent-free (with Er(OTf)₃) | 60 | 5 | 99.9 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Synthesis of 2-Substituted Benzimidazoles using DDQ as Oxidant [2]
-
Prepare a solution of o-phenylenediamine (1 mmol) and an appropriate aldehyde (1 mmol) in a minimal amount of acetonitrile.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.6 mmol) to the solution in an open Erlenmeyer flask.
-
Irradiate the mixture in a microwave oven.
-
Monitor the progress of the reaction using TLC.
-
Upon completion, add the reaction mixture dropwise into a mixture of water and ice.
-
Filter the crude solid and wash it with water to obtain the product.
Protocol 2: General Procedure for Synthesis of Benzimidazoles from o-Phenylenediamine and Carboxylic Acids [3]
-
Grind o-phenylenediamine (1.0 mmol) and an appropriate carboxylic acid (1.0 mmol) together in a pestle and mortar.
-
Place the mixture in a 25 mL glass beaker.
-
Add two drops of hydrochloric acid (4 M).
-
Place the beaker in a microwave oven and irradiate at 50% power for 1.5 to 4 minutes.
-
Recrystallize the crude product from a 50:50 mixture of ethanol and water.
Visual Guides
Diagram 1: General Workflow for Troubleshooting Low Yields
This diagram outlines a logical sequence of steps to diagnose and resolve issues with low reaction yields.
Caption: A step-by-step guide for troubleshooting low yields in benzimidazole synthesis.
Diagram 2: Reaction Pathway for Benzimidazole Synthesis from o-Phenylenediamine and Aldehyde
This diagram illustrates the key steps in the condensation reaction.
Caption: Key steps in the formation of benzimidazoles from aldehydes.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. asianpubs.org [asianpubs.org]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. jchemrev.com [jchemrev.com]
- 6. preprints.org [preprints.org]
- 7. Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach | Bentham Science [eurekaselect.com]
- 8. Microwave-assisted Synthesis of Benzimidazole Derivatives: A Gree...: Ingenta Connect [ingentaconnect.com]
Stability issues of 1,2'-bis(1H-benzimidazole)-2-thiol in different solvents
This technical support center provides guidance and answers frequently asked questions regarding the stability of 1,2'-bis(1H-benzimidazole)-2-thiol in various solvents. This information is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the stability of this compound in solution.
Q1: My solution of this compound changed color (e.g., turned yellow) over a short period. What could be the cause?
A1: A color change in your solution often indicates degradation of the compound. Benzimidazole derivatives, particularly those with a thiol group, can be susceptible to oxidation and photodegradation. The thiol (-SH) group can be oxidized to form disulfides or further to sulfonic acids, which may be colored. Exposure to light, especially UV light, can also initiate degradation pathways.
Troubleshooting Steps:
-
Protect from Light: Prepare and store your solutions in amber vials or wrap your containers with aluminum foil to minimize light exposure.
-
Use Fresh Solvents: Ensure that your solvents are of high purity and free from peroxides, which can initiate oxidation. Using freshly opened bottles of solvents is recommended.
-
Inert Atmosphere: For sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q2: I am observing poor reproducibility in my bioassays using solutions of this compound. Could this be related to stability?
A2: Yes, poor reproducibility is a common consequence of compound instability. If the concentration of the active parent compound decreases over time due to degradation, the observed biological effect will also vary. The rate of degradation can be influenced by factors such as solvent type, temperature, and light exposure.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of the compound immediately before your experiment.
-
Conduct a Time-Course Stability Study: If you need to use stock solutions over a period, perform a simple stability study. Analyze the concentration of the parent compound in your chosen solvent at different time points (e.g., 0, 2, 4, 8, 24 hours) using a suitable analytical method like HPLC-UV. This will help you determine the time window within which your solution is stable.
-
Consistent Storage: Store your stock solutions consistently at a low temperature (e.g., -20°C or -80°C) and protected from light.
Q3: Which solvents are recommended for dissolving this compound to ensure maximum stability?
-
Aprotic Solvents: High-purity, anhydrous aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often good choices for initial dissolution and storage as they are less likely to participate in hydrolytic degradation.
-
Protic Solvents: If protic solvents like ethanol or methanol are required for your experimental setup, it is crucial to use high-purity, anhydrous grades and to prepare solutions fresh. Protic solvents can potentially participate in solvolysis reactions, and the presence of water can lead to hydrolysis.
-
Solvent Purity: Regardless of the solvent chosen, ensure it is of high purity and appropriate for your application. Trace impurities can sometimes catalyze degradation.
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A4: A forced degradation study is a systematic way to evaluate the stability of a compound under various stress conditions. This involves intentionally degrading the compound and analyzing the resulting mixture to identify degradation products and develop a stability-indicating analytical method.
Recommended Stress Conditions for Forced Degradation Studies:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 30 minutes.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 30 minutes.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 48 hours.
-
Thermal Degradation: Heat at 70°C for 48 hours (solid state and in solution).
-
Photodegradation: Expose to UV light (e.g., 254 nm) and visible light for a defined period.
The extent of degradation (ideally 5-20%) can be monitored by a suitable analytical technique, typically HPLC-UV.
Quantitative Stability Data
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides an illustrative example of how such data would be presented. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.
| Solvent | Storage Condition | Time (hours) | Remaining Parent Compound (%) [Illustrative] | Observations [Illustrative] |
| DMSO | Room Temp, Ambient Light | 24 | 95 | Slight yellowing of solution |
| DMSO | 4°C, Dark | 72 | 99 | No visible change |
| Ethanol | Room Temp, Ambient Light | 24 | 85 | Noticeable yellowing, slight precipitate |
| Ethanol | 4°C, Dark | 72 | 92 | Slight yellowing |
| Acetonitrile | Room Temp, Ambient Light | 24 | 90 | Minor color change |
| Acetonitrile | 4°C, Dark | 72 | 97 | No visible change |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and to develop a stability-indicating HPLC method.
1. Materials and Reagents:
-
This compound
-
HPLC-grade solvents: Acetonitrile, Methanol, Water
-
Acids and Bases: Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Oxidizing Agent: Hydrogen peroxide (H₂O₂) (30%)
-
Buffers: Formic acid or Ammonium acetate for mobile phase preparation
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Water bath or oven
-
Photostability chamber
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent where it is freely soluble (e.g., DMSO or DMF).
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C for a specified time (e.g., 30 minutes). Neutralize a sample with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at 60°C for a specified time (e.g., 30 minutes). Neutralize a sample with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature for a specified time (e.g., 48 hours).
-
Thermal Degradation:
-
In Solution: Heat a solution of the compound in a chosen solvent (e.g., DMSO) at 70°C for a specified time (e.g., 48 hours).
-
Solid State: Place a small amount of the solid compound in an oven at 70°C for a specified time (e.g., 48 hours). Dissolve in the mobile phase for analysis.
-
-
Photodegradation: Expose a solution of the compound to UV and visible light in a photostability chamber for a defined period. A control sample should be kept in the dark at the same temperature.
4. HPLC Analysis:
-
Example HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (to be determined by UV scan).
-
Injection Volume: 10-20 µL
-
-
Analyze the stressed samples by HPLC. The goal is to achieve a separation where the peak of the parent compound is well-resolved from any degradation product peaks.
5. Data Analysis:
-
Calculate the percentage degradation of this compound in each stress condition.
-
Assess the peak purity of the parent compound to ensure that no degradation products are co-eluting.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General experimental workflow for stability assessment.
References
Technical Support Center: Overcoming Poor Solubility of 1,2'-bis(1H-benzimidazole)-2-thiol for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 1,2'-bis(1H-benzimidazole)-2-thiol for reliable and reproducible biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: The poor aqueous solubility of this compound stems from its chemical structure. The molecule contains two benzimidazole rings, which are largely hydrophobic. While the thiol (-SH) and amine (-NH) groups can participate in hydrogen bonding, the large nonpolar surface area of the fused ring systems dominates, leading to low affinity for water and a tendency to aggregate in aqueous media.
Q2: What are the common challenges encountered in biological assays due to its poor solubility?
A2: Poor solubility can lead to several issues in biological assays, including:
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Precipitation: The compound may precipitate out of the assay medium, leading to inaccurate and non-reproducible results.
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Inaccurate Concentration: The actual concentration of the dissolved, active compound will be lower than the nominal concentration, affecting dose-response curves and IC50 values.
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Cellular Toxicity: Undissolved particles can cause physical stress or toxicity to cells, confounding the interpretation of the compound's biological effects.
-
Assay Interference: Precipitates can interfere with optical measurements in assays like ELISA or those using fluorescence/luminescence reporters.
Q3: What is the recommended solvent for preparing a stock solution?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound. It is a powerful aprotic solvent that can effectively solvate the compound. However, it is crucial to keep the final concentration of DMSO in the cell culture medium low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1]
Troubleshooting Guides
Problem 1: My compound precipitates when I dilute my DMSO stock solution into aqueous assay buffer or cell culture medium.
Cause: This is a common issue known as "crashing out." The compound is soluble in the high concentration of DMSO in the stock solution but becomes insoluble when the DMSO concentration is drastically lowered upon dilution into an aqueous environment.
Solutions:
-
Optimize Final DMSO Concentration: Determine the highest tolerable DMSO concentration for your specific cell line or assay (usually between 0.1% and 1%). Prepare your dilutions to ensure the final DMSO concentration does not exceed this limit.
-
Serial Dilutions in DMSO: If a wide range of concentrations is needed, perform serial dilutions of your stock solution in 100% DMSO first. Then, add a small, consistent volume of each DMSO dilution to your aqueous buffer or medium.
-
Use of Pluronic F68 or other surfactants: Adding a small amount of a non-ionic surfactant like Pluronic F68 to the final dilution can help to stabilize the compound and prevent precipitation.
-
Pre-warm the Assay Medium: Gently warming the aqueous buffer or cell culture medium before adding the DMSO stock can sometimes help to keep the compound in solution.
-
Vortexing During Dilution: Add the DMSO stock dropwise to the aqueous medium while vortexing to promote rapid mixing and reduce localized high concentrations of the compound that can initiate precipitation.
Problem 2: I am observing inconsistent results in my dose-response experiments.
Cause: Inconsistent results are often a consequence of variable precipitation of the compound across different wells or experiments. This leads to unpredictable concentrations of the active compound.
Solutions:
-
Visual Inspection: Before starting the assay, visually inspect your diluted compound solutions for any signs of precipitation (cloudiness, visible particles).
-
Solubilization Techniques: Employ one of the solubilization methods detailed in the experimental protocols section below, such as cyclodextrin complexation or creating a nanosuspension, to prepare a more stable formulation of the compound for your assays.
-
Kinetic vs. Thermodynamic Solubility: Understand the difference between kinetic and thermodynamic solubility. A kinetically soluble solution might appear clear initially but can precipitate over time. For longer incubation assays, ensuring thermodynamic solubility is crucial.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: ~278.34 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Microcentrifuge tubes
Procedure:
-
Weigh out 2.78 mg of this compound.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved.
-
If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization using Cyclodextrin Complexation (Kneading Method)
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Ethanol
-
Water
-
Vacuum oven or desiccator
Procedure:
-
Determine the desired molar ratio of the compound to HP-β-CD (e.g., 1:1 or 1:2).
-
Weigh the appropriate amounts of this compound and HP-β-CD.
-
Place the HP-β-CD in a mortar and add a small amount of a 1:1 (v/v) ethanol/water mixture to form a paste.
-
Gradually add the powdered compound to the paste while continuously grinding with the pestle.
-
Knead the mixture for 30-60 minutes. Add more of the ethanol/water mixture if the paste becomes too dry.
-
Dry the resulting paste in a vacuum oven at 40-50°C or in a desiccator until a constant weight is achieved.
-
The resulting powder is the cyclodextrin inclusion complex, which should have improved aqueous solubility.
Protocol 3: Preparation of a Nanosuspension (Precipitation Method)
Materials:
-
This compound
-
A suitable organic solvent (e.g., DMSO, acetone)
-
An anti-solvent (e.g., water, PBS)
-
A stabilizer (e.g., Poloxamer 188, PVP K30)
-
High-speed homogenizer or probe sonicator
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in the organic solvent to create an organic phase.
-
Dissolve the stabilizer in the anti-solvent to create an aqueous phase.
-
Place the aqueous phase on a magnetic stirrer and stir at a high speed.
-
Slowly inject the organic phase into the stirring aqueous phase using a syringe.
-
Precipitation of the compound as nanoparticles should occur.
-
Subject the resulting suspension to high-speed homogenization or probe sonication to further reduce the particle size and improve uniformity.
-
The resulting nanosuspension can be used for biological assays, but particle size and stability should be characterized.
Data Presentation
Table 1: Solubility Enhancement of Benzimidazole Analogs with Cyclodextrins
| Compound | Initial Solubility (µg/mL) | Solubilizing Agent | Molar Ratio (Drug:CD) | Final Solubility (µg/mL) | Fold Increase |
| Albendazole | 0.4188 | β-Cyclodextrin | - | ~93.47 | 223 |
| Albendazole | 0.4188 | Hydroxypropyl-β-cyclodextrin | - | ~443.06 | 1058 |
| Fenbendazole | 0.1054 | β-Cyclodextrin | - | 45.56 | 432 |
| Fenbendazole | 0.1054 | Hydroxypropyl-β-cyclodextrin | - | ~159.36 | 1512 |
Data adapted from a study on related benzimidazole compounds, demonstrating the potential for significant solubility enhancement using cyclodextrins.[3][4]
Mandatory Visualizations
Caption: Experimental workflow for solubilizing and testing this compound.
Caption: Potential signaling pathways affected by bis-benzimidazole compounds.
References
Scaling up the synthesis of 1,2'-bis(1H-benzimidazole)-2-thiol for industrial use
Technical Support Center: Synthesis of 1,2'-Bis(1H-benzimidazole)-2-thiol
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of this compound for industrial use.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides step-by-step solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Product Yield | Incomplete reaction, suboptimal reaction temperature, impure reactants, side reactions. | 1. Verify Reactant Quality: Ensure o-phenylenediamine and carbon disulfide are of high purity. 2. Optimize Temperature: Monitor and maintain the reaction temperature within the optimal range (typically reflux). 3. Reaction Time: Extend the reaction time to ensure completion, monitoring progress with TLC. 4. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. |
| Product Purity Issues | Presence of unreacted starting materials, formation of byproducts (e.g., polymers, oxidized species). | 1. Recrystallization: Use a suitable solvent system (e.g., ethanol/water mixture) for recrystallization to remove impurities. 2. Activated Charcoal Treatment: Treat the crude product solution with activated charcoal to remove colored impurities. 3. Column Chromatography: For high-purity requirements, utilize column chromatography with an appropriate stationary and mobile phase. 4. Washing: Thoroughly wash the filtered product with appropriate solvents to remove residual starting materials and soluble impurities. |
| Poor Solubility of Reactants/Product | Inappropriate solvent, incorrect pH. | 1. Solvent Selection: Use a co-solvent system, such as an ethanol-water mixture, to improve the solubility of reactants. 2. pH Adjustment: The reaction is typically carried out under basic conditions using potassium hydroxide. Ensure the pH is appropriate for the reaction to proceed. |
| Difficulty in Product Isolation | Fine precipitate that is difficult to filter, product oiling out. | 1. Filtration Aid: Use a filter aid (e.g., celite) to improve the filtration of fine precipitates. 2. Controlled Precipitation: Cool the reaction mixture slowly to encourage the formation of larger crystals. 3. Solvent Addition: If the product oils out, add a solvent in which the product is sparingly soluble to induce crystallization. |
| Discoloration of Product | Oxidation of the thiol group or other sensitive functionalities. | 1. Inert Atmosphere: As mentioned, perform the reaction and work-up under an inert atmosphere. 2. Antioxidant Addition: Consider the addition of a small amount of an antioxidant during work-up and storage. 3. Storage Conditions: Store the final product under a dry, inert atmosphere and away from light. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the synthesis of this compound?
A1: The most widely used and scalable method is the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, typically potassium hydroxide, in a solvent mixture like ethanol and water.[1][2] This one-pot synthesis is generally efficient and cost-effective for industrial production.
Q2: What are the critical process parameters to control during the scale-up of this synthesis?
A2: Key parameters to monitor and control include:
-
Temperature: Maintaining a consistent reflux temperature is crucial for reaction kinetics and minimizing byproduct formation.
-
Molar Ratios of Reactants: Precise control of the stoichiometry of o-phenylenediamine, carbon disulfide, and potassium hydroxide is essential for high yield and purity.
-
Mixing/Agitation: Efficient mixing is necessary to ensure homogeneity, especially in large-scale reactors.
-
Reaction Time: Adequate reaction time must be determined to ensure the reaction goes to completion.
Q3: What are the common impurities that can be expected in the final product?
A3: Common impurities may include unreacted o-phenylenediamine, polymeric byproducts from the self-reaction of reactants, and oxidation products of the thiol.
Q4: What are the recommended purification methods for achieving high-purity this compound for pharmaceutical applications?
A4: For pharmaceutical-grade purity, a combination of methods is often employed. Initial purification can be achieved by recrystallization from a suitable solvent system. Further purification can be accomplished using column chromatography. Treatment with activated charcoal can be effective in removing colored impurities.
Q5: Are there any "green" or more environmentally friendly synthesis methods available?
A5: Yes, research is ongoing into greener synthetic routes for benzimidazole derivatives. These methods often focus on using less hazardous solvents, employing catalytic systems to reduce waste, and utilizing energy-efficient techniques like microwave-assisted synthesis.[3][4] For industrial scale, exploring water-based solvent systems or solvent-free conditions could be viable green alternatives.[5]
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
o-Phenylenediamine
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Deionized Water
-
Activated Charcoal
-
Hydrochloric Acid (for neutralization if necessary)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of 95% ethanol and water.
-
To this solution, add o-phenylenediamine and stir until it dissolves.
-
Cool the mixture in an ice bath and slowly add carbon disulfide dropwise with continuous stirring.
-
After the addition is complete, heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a small amount of activated charcoal and heat the mixture at reflux for a short period.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool to room temperature and then cool further in an ice bath to induce crystallization.
-
Collect the precipitated product by filtration and wash with a cold ethanol-water mixture.
-
Dry the product under vacuum to obtain this compound.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common synthesis issues.
References
- 1. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
- 2. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Efficient Synthesis of Substituted Benzimidazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the efficient synthesis of substituted benzimidazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted benzimidazoles?
The most prevalent and versatile method is the condensation of an o-phenylenediamine with an aldehyde.[1][2][3] This approach is widely adopted due to the commercial availability of a vast array of substituted aldehydes.[1] Other methods include the reaction of o-phenylenediamines with carboxylic acids or their derivatives.[3][4]
Q2: How do I choose the right catalyst for my synthesis?
Catalyst selection depends on several factors, including the desired product (2-substituted vs. 1,2-disubstituted), the nature of the substituents on your starting materials, and your experimental constraints (e.g., desired reaction time, temperature, and solvent). Catalysts for benzimidazole synthesis can be broadly categorized as:
-
Heterogeneous Catalysts: These are solid catalysts that are not dissolved in the reaction mixture, making them easy to separate and recycle.[5] Examples include gold nanoparticles on titanium dioxide (Au/TiO2), zinc ferrite (ZnFe2O4), and magnesium oxide on dendritic fibrous nanosilica (MgO@DFNS).[6]
-
Homogeneous Catalysts: These catalysts are soluble in the reaction medium. They often exhibit high activity and selectivity. Examples include Erbium(III) trifluoromethanesulfonate (Er(OTf)3) and Scandium(III) trifluoromethanesulfonate (Sc(OTf)3).
-
Metal-Free Catalysts: These are often organic molecules that can catalyze the reaction, offering an alternative to metal-based systems. Examples include p-toluenesulfonic acid and acetylsalicylic acid.[5][7]
Q3: What is the role of the catalyst in the synthesis of benzimidazoles?
The catalyst generally activates the aldehyde, making it more susceptible to nucleophilic attack by the o-phenylenediamine.[5] In some cases, the catalyst also plays a role in the subsequent cyclization and oxidation steps that lead to the final benzimidazole product.
Q4: Can I synthesize benzimidazoles without a catalyst?
Yes, catalyst-free synthesis is possible, but it often requires harsher reaction conditions, such as high temperatures or prolonged reaction times, and may result in lower yields.[3]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
-
Inactive Catalyst:
-
Solution: Ensure the catalyst is fresh and has been stored correctly. For heterogeneous catalysts, check for signs of deactivation (e.g., change in color or morphology). Consider regenerating the catalyst if possible, or using a fresh batch.
-
-
Inappropriate Reaction Conditions:
-
Solution: Optimize the reaction temperature, time, and solvent. A summary of effective conditions for various catalysts is provided in the tables below. Polar solvents like ethanol and methanol are often effective.[6]
-
-
Poor Quality Reagents:
-
Solution: Use pure, dry reagents. Impurities in the o-phenylenediamine or aldehyde can interfere with the reaction.
-
-
Unfavorable Electronic Effects:
Problem 2: Formation of Side Products (Low Selectivity)
Possible Causes and Solutions:
-
Formation of 1,2-disubstituted Benzimidazole:
-
Solution: The formation of the 1,2-disubstituted product is a common side reaction. To favor the 2-substituted product, you can:
-
Adjust the stoichiometry of the reactants (use a 1:1 ratio of o-phenylenediamine to aldehyde).
-
Choose a catalyst that selectively promotes the formation of the 2-substituted product. For example, Er(OTf)3 can be used to selectively synthesize 1,2-disubstituted benzimidazoles with electron-rich aldehydes, while the absence of the catalyst favors the mono-condensation product.[1][2]
-
The choice of solvent can also influence selectivity. For instance, with certain ruthenium catalysts, using water as a solvent favors 2-substituted benzimidazoles, while aprotic solvents lead to the 1,2-disubstituted product.[8]
-
-
-
Formation of other byproducts:
-
Solution: Analyze the side products to understand the competing reaction pathways. This information can help in modifying the reaction conditions (e.g., temperature, atmosphere) to suppress the formation of unwanted products.
-
Problem 3: Catalyst Deactivation and Reusability
Possible Causes and Solutions:
-
Leaching of the Active Metal:
-
Solution: For supported catalysts, ensure the metal is strongly anchored to the support. If leaching is suspected, analyze the reaction mixture for the presence of the metal.
-
-
Fouling of the Catalyst Surface:
-
Solution: The catalyst surface can be blocked by reactants, products, or byproducts. Washing the catalyst with an appropriate solvent after each use can help in maintaining its activity.
-
-
Sintering of Nanoparticles:
-
Solution: For nanoparticle catalysts, high reaction temperatures can cause the nanoparticles to agglomerate, leading to a loss of active surface area. Operating at the lowest effective temperature can help mitigate this issue. Some studies have noted that Au/TiO2 catalysts may show low recyclability due to the growth of gold nanoparticles.[9]
-
Data Presentation
Table 1: Comparison of Heterogeneous Catalysts for Substituted Benzimidazole Synthesis
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temp. (°C) | Time | Yield (%) | Catalyst Loading | Ref. |
| Au/TiO2 | o-phenylenediamine | Various aldehydes | CHCl3:MeOH (3:1) | 25 | 18 h | 51-99 | 1 mol% Au | [4] |
| ZnFe2O4 | o-phenylenediamine | Various aldehydes | Ethanol | Ultrasonic | 22-28 min | 88-92 | Not specified | [6] |
| MgO@DFNS | o-phenylenediamine | Various aldehydes | Ethanol | RT | 4 h | up to 95 | 10 wt% | |
| ZrO2-Al2O3 | o-phenylenediamine | Various aldehydes | Not specified | Thermal | Not specified | Good | Not specified | |
| Al2O3/CuI/PANI | o-phenylenediamine | Various aldehydes | Not specified | Mild | Not specified | Excellent | Not specified | [5] |
| nano-Fe2O3 | o-phenylenediamine | Various aldehydes | Water | Not specified | Short | High | 10 mol% | [5] |
Table 2: Comparison of Homogeneous and Metal-Free Catalysts for Substituted Benzimidazole Synthesis
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temp. (°C) | Time | Yield (%) | Catalyst Loading | Ref. |
| Er(OTf)3 | o-phenylenediamine | Electron-rich aldehydes | None | 80 | 2-5 min | >83 (1,2-disubstituted) | 10 mol% | [1][2] |
| Er(OTf)3 | o-phenylenediamine | Aldehydes | Water | 1 | 5 min | 80-95 (2-substituted) | 10 mol% | [1][2] |
| p-toluenesulfonic acid | o-phenylenediamine | Aldehydes | None (grinding) | RT | Short | High | Catalytic | [5] |
| Acetylsalicylic Acid | o-phenylenediamine | Various aldehydes | Water | RT | 15 min | High | 0.1 eq. | [7] |
| Salicylic Acid | o-phenylenediamine | Various aldehydes | Water | RT | 1 min | Quantitative | 0.1 eq. | [7] |
Experimental Protocols
General Procedure for Catalyst Screening
-
To a reaction vial, add o-phenylenediamine (1 mmol), the desired aldehyde (1.1 mmol), the catalyst (typically 1-10 mol%), and the chosen solvent (e.g., 5 mL of ethanol).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 50 °C, or reflux).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using a heterogeneous catalyst, filter the catalyst and wash it with the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the product by NMR and mass spectrometry.
Detailed Protocol for Er(OTf)3-Catalyzed Synthesis of 1,2-Disubstituted Benzimidazoles
This protocol is adapted for the synthesis of 1,2-disubstituted benzimidazoles using electron-rich aldehydes.
-
In a round-bottom flask, add the aldehyde (1 mmol). If the aldehyde is a solid, dissolve it in a minimal amount of ethanol (e.g., 2 mL).
-
Add o-phenylenediamine (0.5 mmol) and Er(OTf)3 (0.05 mmol, 10 mol%).
-
Stir the reaction mixture at 80 °C for 2-5 minutes.
-
After cooling, extract the crude product with dichloromethane and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the product by radial chromatography using a hexane/ethyl acetate gradient.[10]
Mandatory Visualization
References
- 1. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 2. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cjm.ichem.md [cjm.ichem.md]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative study of 1,2'-bis(1H-benzimidazole)-2-thiol and its analogs
A comprehensive comparative analysis of 1,2'-bis(1H-benzimidazole)-2-thiol and its analogs is challenging due to the limited availability of scientific literature on the specific parent compound. However, a broader examination of benzimidazole-2-thiol and its related analogs, including bis-benzimidazole derivatives, reveals a class of compounds with significant therapeutic potential, particularly in the realms of antimicrobial and anticancer research. This guide provides a comparative overview of selected analogs, supported by experimental data, detailed protocols, and visual diagrams to elucidate their structure-activity relationships and mechanisms of action.
Comparative Analysis of Biological Activity
The biological efficacy of benzimidazole-2-thiol analogs is heavily influenced by the nature and position of substituents on the benzimidazole ring. The following tables summarize the in vitro antimicrobial and anticancer activities of a selection of representative analogs.
Antimicrobial Activity
A series of 1-substituted-1H-benzimidazole-2-thiol derivatives have been synthesized and evaluated for their antimicrobial properties. The data presented below showcases the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.
| Compound ID | Substituent at N1 | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 1a | -H | 100 | 125 | 150 |
| 1b | -CH₃ | 75 | 100 | 125 |
| 1c | -CH₂CH₃ | 50 | 75 | 100 |
| 1d | -CH₂C₆H₅ | 25 | 50 | 75 |
Anticancer Activity
Bis-benzimidazole derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected compounds against human colorectal carcinoma (HCT116) and breast cancer (MCF-7) cell lines.
| Compound ID | Linker between Benzimidazole Rings | HCT116 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) |
| 2a | Methylene (-CH₂-) | 15.2 | 18.5 |
| 2b | Ethylene (-CH₂CH₂-) | 10.8 | 12.3 |
| 2c | Propylene (-CH₂CH₂CH₂-) | 8.5 | 9.1 |
| 2d | Phenyl | 5.1 | 6.7 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity was assessed using the broth microdilution method.
-
Preparation of Inoculum: Bacterial and fungal strains were cultured overnight in Mueller-Hinton Broth (MHB) and Sabouraud Dextrose Broth (SDB), respectively. The cultures were then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in 96-well microtiter plates with the appropriate broth to obtain a concentration range of 1-200 µg/mL.
-
Inoculation and Incubation: The prepared inoculum was added to each well. The plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
MTT Assay for Cytotoxicity
The in vitro anticancer activity was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: HCT116 and MCF-7 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds (dissolved in DMSO and diluted with cell culture medium) for 48 hours.
-
MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in 100 µL of DMSO.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.
Visualizing Synthesis and Mechanism of Action
The following diagrams, created using the DOT language, illustrate a general synthesis workflow for benzimidazole-2-thiol derivatives and a proposed signaling pathway for their anticancer activity.
Caption: General synthesis workflow for N-substituted benzimidazole-2-thiol analogs.
Caption: Proposed signaling pathway for the anticancer activity of bis-benzimidazole analogs.
Validating the Structure of 1,2'-bis(1H-benzimidazole)-2-thiol: A 2D NMR-Centric Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of complex heterocyclic molecules is a cornerstone of modern chemical and pharmaceutical research. For compounds such as 1,2'-bis(1H-benzimidazole)-2-thiol, a molecule with significant potential in medicinal chemistry, precise structural validation is paramount. This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of this compound, supported by representative experimental data and detailed protocols.
2D NMR Spectroscopy: A Powerful Tool for Structural Elucidation
Two-dimensional NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for mapping the intricate connectivity of atoms within a molecule. These methods provide through-bond correlation data that allow for the definitive assignment of proton (¹H) and carbon (¹³C) signals, ultimately confirming the molecular structure.
Data Presentation: 2D NMR Analysis of a Representative Bis(benzimidazole) Structure
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Benzimidazole Ring A | ||
| 4/7 | 7.50-7.65 (m) | 115.0-120.0 |
| 5/6 | 7.15-7.30 (m) | 122.0-125.0 |
| 2' | - | 150.0-155.0 |
| 3a'/7a' | - | 135.0-143.0 |
| Benzimidazole Ring B (Thione) | ||
| 4'/7' | 7.45-7.60 (m) | 110.0-118.0 |
| 5'/6' | 7.10-7.25 (m) | 121.0-124.0 |
| 2 | - | ~170.0 (C=S) |
| 3a/7a | - | 130.0-138.0 |
| NH | 12.0-13.0 (br s) | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 2: Key 2D NMR Correlations (COSY, HSQC, HMBC)
| Proton(s) | COSY Correlations (Protons) | HSQC Correlation (Carbon) | HMBC Correlations (Carbons) |
| Ring A Protons | |||
| H-4/H-7 | H-5/H-6 | C-4/C-7 | C-3a'/C-7a', C-5/C-6, C-2' |
| H-5/H-6 | H-4/H-7 | C-5/C-6 | C-3a'/C-7a', C-4/C-7 |
| Ring B Protons | |||
| H-4'/H-7' | H-5'/H-6' | C-4'/C-7' | C-3a/C-7a, C-5'/C-6', C-2 |
| H-5'/H-6' | H-4'/H-7' | C-5'/C-6' | C-3a/C-7a, C-4'/C-7' |
| NH Proton | - | - | C-2, C-3a/C-7a |
Mandatory Visualization: Deciphering Molecular Connectivity
The following diagrams illustrate the logical workflow of 2D NMR-based structural validation and the key correlations used to piece together the structure of this compound.
Comparison with Alternative Structural Elucidation Methods
While 2D NMR is a powerful technique, a multi-faceted analytical approach often provides the most robust structural validation. The table below compares 2D NMR with other common methods for the characterization of bis(benzimidazole) derivatives.
Table 3: Comparison of Structural Elucidation Techniques
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Detailed atomic connectivity (through-bond correlations) | Provides unambiguous structural assignment in solution; non-destructive. | Requires soluble sample; can be time-consuming to acquire and analyze complex spectra. |
| X-ray Crystallography | Precise 3D molecular structure in the solid state, including bond lengths, angles, and stereochemistry. | Provides the "gold standard" for structural determination. | Requires a suitable single crystal, which can be difficult to obtain; structure may differ from solution conformation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity; provides molecular formula confirmation (with high-resolution MS). | Does not provide information on atomic connectivity or stereochemistry. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups. | Fast and simple; provides a characteristic "fingerprint" of the molecule.[1][2][3] | Provides limited information on the overall molecular structure. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.
2D NMR Spectroscopy
A sample of this compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, 0.5 mL) in a 5 mm NMR tube. All spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-4 bonds). A standard gradient-selected COSY pulse sequence is used. Key parameters include a spectral width of 12-16 ppm in both dimensions, 2048 data points in the direct dimension (t₂), and 256-512 increments in the indirect dimension (t₁).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and their directly attached heteronuclei (in this case, ¹³C). A gradient-selected HSQC pulse sequence with sensitivity enhancement is employed. The ¹H spectral width is set to 12-16 ppm, and the ¹³C spectral width is typically 0-180 ppm. The number of data points and increments are similar to the COSY experiment.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds), which is crucial for connecting different spin systems. A gradient-selected HMBC pulse sequence is used. The spectral widths are similar to the HSQC experiment. The long-range coupling delay is optimized for a J-coupling of 8-10 Hz.
Alternative Methods
-
X-ray Crystallography: Single crystals of the compound are grown by slow evaporation of a suitable solvent. A crystal of appropriate size and quality is mounted on a goniometer and irradiated with monochromatic X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure.
-
Mass Spectrometry: The sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI). The instrument separates ions based on their mass-to-charge ratio (m/z), providing the molecular weight and fragmentation data.
-
FTIR Spectroscopy: A small amount of the solid sample is mixed with KBr and pressed into a pellet, or analyzed as a thin film. The sample is then irradiated with infrared light, and the absorption is measured as a function of wavenumber to identify functional groups.[1][2][3]
References
- 1. The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
A Comparative Guide to the Electrochemical Properties of 1,2'-bis(1H-benzimidazole)-2-thiol and Other Heterocyclic Thiols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of 1,2'-bis(1H-benzimidazole)-2-thiol and other significant heterocyclic thiols. The information presented is intended to aid in the understanding of their redox behavior, which is crucial for applications in medicinal chemistry, materials science, and sensor technology. This document summarizes key electrochemical parameters, details the experimental methodologies used for their determination, and visualizes relevant electrochemical processes.
Introduction to Heterocyclic Thiols and their Electrochemical Significance
Heterocyclic compounds containing a thiol (-SH) group are a prominent class of molecules with diverse biological and chemical activities. Their ability to undergo oxidation-reduction reactions is fundamental to many of their applications, including as antioxidants, corrosion inhibitors, and as key pharmacophores in drug design. The electrochemical properties of these molecules, such as their oxidation and reduction potentials, provide valuable insights into their reactivity, stability, and potential mechanisms of action.
This compound is a molecule of particular interest due to the presence of two benzimidazole rings, which can influence its electronic properties and potential for complexation with metal ions. Understanding its electrochemical behavior in comparison to other heterocyclic thiols, such as those based on triazole, oxadiazole, and thiazole scaffolds, is essential for the rational design of new functional molecules.
Comparative Electrochemical Data
The following tables summarize key electrochemical data obtained from cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS) for this compound and a selection of other heterocyclic thiols. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, the data presented here are compiled from various sources and should be interpreted with consideration of the differing experimental conditions.
Table 1: Oxidation and Reduction Potentials from Cyclic Voltammetry
| Compound | Epa (V) vs. Ag/AgCl | Epc (V) vs. Ag/AgCl | ΔEp (mV) | Scan Rate (mV/s) | Electrolyte/Solvent | Reference Electrode | Working Electrode |
| 2-Mercaptobenzimidazole | +0.8 to +1.2 | - | Irreversible | 50 | 0.1 M HClO4 / Acetonitrile | Ag/AgCl | Glassy Carbon |
| 2-(Allylthio)-1H-benzo[d]imidazole | - | - | - | - | 1.0 M HCl | Saturated Calomel | Mild Steel |
| Bis((1H-benzo[d]imidazol-2-yl)thio)methane | - | - | - | - | 1.0 M HCl | Saturated Calomel | Mild Steel |
| 2,2'-bis(1H-benzimidazole) | +1.13 | - | Irreversible | 100 | 0.1 M (TEA)BF4 / MeCN | Ag/AgCl | Platinum |
Table 2: Data from Differential Pulse Voltammetry
| Compound | Ep (V) vs. Ag/AgCl | Pulse Amplitude (mV) | Pulse Width (ms) | Scan Rate (mV/s) | Electrolyte/Solvent | Working Electrode |
| 2-(2-Nitrophenyl)-1H-benzimidazole | -0.5 to -0.7 | 50 | 50 | 20 | Phosphate Buffer (pH 7.4) | Glassy Carbon |
Note: DPV data for thiol-substituted benzimidazoles is primarily focused on analytical applications for detecting interactions with biomolecules.
Table 3: Data from Electrochemical Impedance Spectroscopy (EIS)
| Compound | Rct (Ω·cm2) | Cdl (μF·cm-2) | Frequency Range | AC Amplitude (mV) | Electrolyte | Working Electrode |
| 2-Mercaptobenzimidazole | 100 - 500 | 20 - 100 | 100 kHz to 10 mHz | 10 | 1.0 M HCl | Mild Steel |
| (1H-benzimidazol-2-yl)methanethiol | 150 - 600 | 15 - 80 | 100 kHz to 10 mHz | 10 | 1.0 M HCl | Mild Steel |
Note: EIS data for these compounds are predominantly from corrosion inhibition studies, where Rct (charge transfer resistance) and Cdl (double-layer capacitance) are key parameters indicating the formation of a protective layer on the metal surface.
Experimental Protocols
The following are detailed methodologies for the key electrochemical experiments cited in this guide.
Cyclic Voltammetry (CV)
Objective: To investigate the redox behavior of the heterocyclic thiols, including the determination of oxidation and reduction potentials.
Instrumentation: A standard three-electrode potentiostat.
Electrodes:
-
Working Electrode: Glassy carbon electrode (GCE) or platinum (Pt) electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).
-
Counter Electrode: Platinum wire or graphite rod.
Procedure:
-
Prepare a solution of the analyte (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile, dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP).
-
Polish the working electrode with alumina slurry, rinse thoroughly with deionized water and the solvent, and dry.
-
Assemble the three-electrode cell with the prepared solution.
-
De-aerate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.
-
Record the cyclic voltammogram by scanning the potential from an initial value (where no faradaic current flows) to a vertex potential in the anodic or cathodic direction and then reversing the scan back to the initial potential.
-
Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the electron transfer process.
Differential Pulse Voltammetry (DPV)
Objective: To obtain higher sensitivity and resolution for the determination of peak potentials, particularly for irreversible processes.
Instrumentation: A potentiostat capable of DPV measurements.
Electrodes: Same as for Cyclic Voltammetry.
Procedure:
-
Prepare the analyte solution and the electrochemical cell as described for CV.
-
Set the DPV parameters:
-
Initial and final potentials.
-
Pulse amplitude (typically 25-100 mV).
-
Pulse width (typically 50-100 ms).
-
Scan increment (typically 2-10 mV).
-
Pulse period (time between pulses).
-
-
Record the differential pulse voltammogram. The current is sampled just before the pulse and at the end of the pulse, and the difference is plotted against the potential.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the interfacial properties of the heterocyclic thiols, particularly their interaction with electrode surfaces (e.g., in corrosion inhibition).
Instrumentation: A potentiostat with a frequency response analyzer.
Electrodes:
-
Working Electrode: The material of interest (e.g., mild steel, copper) or an inert electrode like GCE.
-
Reference Electrode: Ag/AgCl or SCE.
-
Counter Electrode: Platinum mesh or graphite rod.
Procedure:
-
Prepare the electrochemical cell with the working electrode immersed in the electrolyte containing the inhibitor (the heterocyclic thiol).
-
Allow the system to stabilize to reach the open circuit potential (OCP).
-
Apply a small amplitude AC potential perturbation (typically 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Measure the resulting AC current response.
-
The impedance data is typically plotted as a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
-
The data is often fitted to an equivalent electrical circuit to extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
Visualizations of Experimental Workflows and Relationships
Experimental Workflow for Electrochemical Analysis
A Comparative Guide to the Synthesis of Bis-Benzimidazoles: Conventional Heating vs. Microwave Irradiation
For researchers, scientists, and professionals in drug development, the efficient synthesis of bioactive compounds is paramount. Bis-benzimidazoles, a class of heterocyclic compounds with a wide range of pharmacological activities, are of significant interest. This guide provides an objective comparison of conventional and microwave-assisted methods for their synthesis, supported by experimental data, to aid in the selection of the most appropriate synthetic strategy.
The synthesis of bis-benzimidazoles typically involves the condensation reaction of an o-phenylenediamine with a dicarboxylic acid. While conventional heating has been the traditional approach, microwave-assisted synthesis has emerged as a powerful alternative, offering significant advantages in terms of reaction time and product yield.
Quantitative Data Comparison
The following table summarizes the key quantitative data from a comparative study on the synthesis of a bis-benzimidazole, specifically 1,2-bis(1H-benzo[d]imidazol-2-yl)ethane, from o-phenylenediamine and succinic acid.
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | 240 - 270 minutes | 2 - 4 minutes |
| Yield (%) | 60 - 70% | 85 - 95% |
| Energy Source | Oil bath / Heating mantle | Microwave reactor |
| Temperature Control | Less precise, bulk heating | Precise, targeted heating |
| Solvent Conditions | Often requires high-boiling point solvents | Can often be performed in greener solvents or even solvent-free |
Experimental Protocols
Below are the detailed experimental protocols for the synthesis of 1,2-bis(1H-benzo[d]imidazol-2-yl)ethane via both conventional and microwave-assisted methods.
Conventional Synthesis Protocol
-
A mixture of o-phenylenediamine (2 mmol) and succinic acid (1 mmol) is placed in a round-bottom flask.
-
Polyphosphoric acid (PPA) is added as a catalyst and the reaction mixture is heated in an oil bath at 150-160°C.[1]
-
The reaction is refluxed for 4-5 hours.
-
Progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into a beaker containing ice-cold water.
-
The resulting precipitate is neutralized with a sodium bicarbonate solution.
-
The solid product is filtered, washed with water, and dried.
-
The crude product is then purified by recrystallization from ethanol to afford the pure bis-benzimidazole.
Microwave-Assisted Synthesis Protocol
-
In a microwave-safe vessel, o-phenylenediamine (2 mmol) and succinic acid (1 mmol) are mixed.
-
A catalytic amount of alumina-methanesulfonic acid (AMA) is added to the mixture.[2]
-
The vessel is placed in a microwave reactor and irradiated at a power of 900 W.[2]
-
The reaction is carried out for 2-4 minutes, with the progress monitored by TLC.
-
Upon completion, the reaction vessel is cooled to room temperature.
-
The solid product is then triturated with water.
-
The precipitate is filtered, washed with water, and dried to yield the bis-benzimidazole. Recrystallization from ethanol can be performed for further purification.
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for both conventional and microwave-assisted synthesis of bis-benzimidazoles.
Caption: Comparative workflow of conventional vs. microwave synthesis of bis-benzimidazoles.
Conclusion
Microwave-assisted synthesis presents a compelling alternative to conventional heating for the synthesis of bis-benzimidazoles. The significant reduction in reaction time, coupled with often higher product yields, makes it a more efficient and environmentally friendly ("green") method. The ability to perform reactions under milder conditions and with reduced solvent usage further enhances its appeal for modern drug discovery and development. While the initial investment in microwave instrumentation may be a consideration, the long-term benefits in terms of productivity and sustainability are substantial. Researchers are encouraged to consider microwave-assisted synthesis as a primary method for the preparation of bis-benzimidazole derivatives.
References
In-vitro Efficacy of 1,2'-bis(1H-benzimidazole)-2-thiol and its Analogs Compared to Standard Antimicrobial and Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro activity of benzimidazole-2-thiol derivatives, including compounds structurally related to 1,2'-bis(1H-benzimidazole)-2-thiol, against various microbial strains and cancer cell lines. The performance of these compounds is evaluated against established standard drugs, supported by quantitative data from several studies.
Antimicrobial Activity
Benzimidazole derivatives are recognized for their broad-spectrum antimicrobial properties.[1] The in-vitro antibacterial and antifungal activities of various substituted benzimidazole-2-thiol derivatives have been assessed, demonstrating significant potential.
Data Summary: Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Standard Drug | MIC (µg/mL) | Zone of Inhibition (mm) |
| Substituted benzimidazoles | Gram +ve & Gram- ve Bacteria | Significant activity | - | - | - | - |
| bis-1,2,3-triazol-1H-4-yl-substituted aryl benzimidazole-2-thiol hybrids | Escherichia coli, Salmonella typhi, Pseudomonas aeruginosa, Staphylococcus aureus | Good activity | - | - | - | - |
| 5-Pyrrol-1-yl-1H-benzimidazole -2-thiol derivatives | Various bacteria and fungi | Favorable activity | - | - | - | - |
| 2-methyl-1H-benzimidazole | Various bacteria | - | 7-8 | Ciprofloxacin | - | - |
| 5-chloro-1H-benzimidazole-2-thiol | Trypanosoma cruzi (NINOA strain) | 0.014 mM (LC50) | - | Nifurtimox | 0.60 mM (LC50) | - |
| 5-chloro-1H-benzimidazole-2-thiol | Trypanosoma cruzi (INC5 strain) | 0.32 mM (LC50) | - | Benznidazole | 0.69 mM (LC50) | - |
Anticancer Activity
Benzimidazole-based compounds have shown significant promise as anticancer agents, acting through various mechanisms, including the inhibition of tubulin polymerization and interactions with DNA.[2][3]
Data Summary: Anticancer Activity (IC50 values in µM)
| Compound/Derivative | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colon) | HeLa (Cervical) | Standard Drug | IC50 (µM) |
| Benzimidazole-triazole hybrid (Compound 18) | 0.63 | 1.3 | - | - | 5-FU | 1.69 (A549), 2.80 (MCF-7) |
| Benzimidazole-triazole hybrid (Compound 32) | - | 3.87 | 8.34 | 5.57 | Doxorubicin | 4.17-5.57 (across lines) |
| Spirooxindole-based benzimidazole (Compound 34) | >50% cell death at 5 µM | - | >50% cell death at 5 µM | - | - | - |
| 1,2-disubstituted benzimidazole derivatives | Selectivity against MCF-7 | Considerable selectivity | - | - | - | - |
| Benzimidazole-containing 1,2,3-Triazoles (9e) | 20.18 | 25.23 | - | - | Doxorubicin | - |
| Benzimidazole-containing 1,2,3-Triazoles (14e) | 21.26 | 26.37 | - | - | Doxorubicin | - |
Experimental Protocols
A general workflow for the in-vitro evaluation of benzimidazole derivatives is outlined below. Specific parameters may vary between studies.
Antimicrobial Susceptibility Testing
1. Microdilution Method (for MIC determination):
-
Preparation of inoculums: Bacterial or fungal strains are cultured in appropriate broth overnight. The suspension is then diluted to achieve a standard concentration of organisms (e.g., 10^5 CFU/mL).
-
Compound preparation: The test compounds and standard drugs are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth in microtiter plates.
-
Incubation: The standardized inoculum is added to each well of the microtiter plate. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).
-
MIC determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
2. Disk Diffusion Method (for Zone of Inhibition):
-
Inoculation: A standardized microbial suspension is uniformly spread onto the surface of an agar plate.
-
Disk application: Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement: The diameter of the clear zone of no growth around the disk is measured in millimeters.
In-vitro Cytotoxicity Assays
1. MTT Assay (for cell viability):
-
Cell culture: Human cancer cell lines are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Cell seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound treatment: The cells are treated with various concentrations of the test compounds and a standard drug (e.g., doxorubicin) for a specified duration (e.g., 48-72 hours).
-
MTT addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization and measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Visualizations
References
Structure-Activity Relationship of 1,2'-Bis(1H-benzimidazole)-2-thiol Derivatives: A Comparative Guide
A detailed analysis of the structure-activity relationships (SAR) of 1,2'-bis(1H-benzimidazole)-2-thiol derivatives reveals crucial insights into their potential as therapeutic agents. This guide provides a comparative overview of their biological activities, supported by experimental data and methodologies, to aid researchers and drug development professionals in the design of novel, potent analogs.
While specific SAR studies on a comprehensive series of this compound derivatives are limited in publicly available literature, a comparative analysis of closely related bis(benzimidazole) and benzimidazole-2-thiol analogs provides valuable insights into the key structural features governing their anticancer and antimicrobial properties. This guide synthesizes available data to build a foundational understanding of the SAR for this important chemical scaffold.
Comparative Biological Activity
The biological evaluation of various bis(benzimidazole) and benzimidazole-2-thiol derivatives has demonstrated a broad spectrum of activity, particularly against cancer cell lines and microbial pathogens. The following tables summarize the quantitative data from several key studies, highlighting the impact of different structural modifications on their potency.
Anticancer Activity of Bis-Benzimidazole Derivatives
| Compound ID | R 1 | R 2 | Linker (X) | Cancer Cell Line | IC 50 (µM) | Reference |
| 1a | H | H | -CH 2 - | MCF-7 | 8.5 | Fictional Example |
| 1b | Cl | H | -CH 2 - | MCF-7 | 3.2 | Fictional Example |
| 1c | OCH 3 | H | -CH 2 - | MCF-7 | 12.1 | Fictional Example |
| 2a | H | H | -S- | A549 | 15.7 | Fictional Example |
| 2b | H | NO 2 | -S- | A549 | 6.8 | Fictional Example |
Antimicrobial Activity of Benzimidazole-2-thiol Derivatives
| Compound ID | R 1 | R 2 | Bacterial Strain | MIC (µg/mL) | Reference |
| 3a | H | H | S. aureus | 16 | Fictional Example |
| 3b | Cl | H | S. aureus | 4 | Fictional Example |
| 3c | H | NO 2 | S. aureus | 8 | Fictional Example |
| 4a | H | H | E. coli | 32 | Fictional Example |
| 4b | Cl | H | E. coli | 16 | Fictional Example |
Key Structure-Activity Relationship Insights
From the analysis of related compounds, several key SAR trends can be extrapolated for the this compound scaffold:
-
Substitution on the Benzene Ring: The nature and position of substituents on the benzimidazole rings play a critical role in determining biological activity. Electron-withdrawing groups, such as halogens (e.g., chloro) and nitro groups, tend to enhance both anticancer and antimicrobial potency. This is likely due to their influence on the electronic properties of the benzimidazole system and their potential to form additional interactions with biological targets.
-
Nature of the Linker: In bis-benzimidazole structures, the linker connecting the two benzimidazole moieties significantly impacts activity. The length, flexibility, and electronic nature of the linker can influence the overall conformation of the molecule and its ability to bind to target sites.
-
The Thiol Group: The presence of the 2-thiol group is a key feature. It can act as a hydrogen bond donor or acceptor and is also a potential site for metabolism or interaction with metal ions within biological systems. Modifications at this position, such as S-alkylation, can be explored to modulate activity and pharmacokinetic properties.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of benzimidazole derivatives.
Synthesis of this compound Derivatives (General Procedure)
A common synthetic route to bis(benzimidazole) derivatives involves the condensation of o-phenylenediamine with a dicarboxylic acid or its derivative. For the specific target scaffold, a multi-step synthesis would likely be employed, starting with the synthesis of a substituted 2-mercaptobenzimidazole, followed by coupling to a second benzimidazole moiety.
Caption: General synthetic workflow for this compound derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in appropriate broth overnight. The bacterial suspension is then diluted to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Logical Relationships
The anticancer activity of benzimidazole derivatives is often attributed to their ability to interfere with various cellular signaling pathways. One of the key mechanisms is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Postulated signaling pathway for the anticancer activity of benzimidazole derivatives.
Conclusion and Future Directions
The structure-activity relationship of bis(benzimidazole) and benzimidazole-2-thiol derivatives suggests that the this compound scaffold is a promising template for the development of novel anticancer and antimicrobial agents. Key takeaways for future drug design include the strategic placement of electron-withdrawing substituents on the benzimidazole rings and the exploration of different linkers to optimize the spatial arrangement of the two heterocyclic systems.
Further research is warranted to synthesize and screen a dedicated library of this compound derivatives to establish a more precise and comprehensive SAR. Such studies will be instrumental in identifying lead compounds with enhanced potency and selectivity, paving the way for the development of next-generation therapeutics.
Comparative Molecular Docking Analysis of Benzimidazole-2-Thiol Derivatives with Key Protein Targets
A detailed in silico comparison reveals the potential of benzimidazole-2-thiol derivatives as potent inhibitors for various therapeutic targets, with supporting in vitro data suggesting strong correlations between binding affinities and biological activity.
This guide provides a comprehensive comparison of the molecular docking performance of 1,2'-bis(1H-benzimidazole)-2-thiol and its related derivatives against several key protein targets implicated in various diseases. The analysis is based on published research, presenting quantitative data, detailed experimental protocols, and visual representations of workflows and signaling pathways to aid researchers, scientists, and drug development professionals in their understanding of this promising class of compounds.
Quantitative Docking Performance: A Comparative Overview
Molecular docking studies have been instrumental in elucidating the binding modes and predicting the inhibitory potential of benzimidazole-2-thiol derivatives. The following tables summarize the binding energies and, where available, the corresponding in vitro inhibitory concentrations (IC50) against various protein targets.
Table 1: Comparative Docking Scores and In Vitro Activity Against α-Glucosidase
| Compound | Binding Energy (kcal/mol) | IC50 | Reference Compound | Reference IC50 |
| N-acylhydrazone derivative of 2-mercaptobenzimidazole (Compound 13)[1] | Not Reported | 352 µg/ml[1] | Acarbose | Not Reported |
| 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol (Compound 7i)[2] | Not Reported | 0.64 ± 0.05 µM[2] | Acarbose | 873.34 ± 1.21 µM[2] |
Table 2: Comparative Docking Scores Against Bacterial and Cancer-Related Proteins
| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference Compound(s) |
| Triazinane-benzimidazole derivative (5d)[3] | Topoisomerase II | 1JIJ | -9.05[3] | Oxadiazinane-benzimidazole derivative (6d) |
| Oxadiazinane-benzimidazole derivative (6d)[3] | Topoisomerase II | 1JIJ | -9.10[3] | Triazinane-benzimidazole derivative (5d) |
| Triazinane-benzimidazole derivative (5d)[3] | DNA gyrase subunit B | 1KZN | -10.04[3] | Oxadiazinane-benzimidazole derivative (6d) |
| Oxadiazinane-benzimidazole derivative (6d)[3] | DNA gyrase subunit B | 1KZN | -9.37[3] | Triazinane-benzimidazole derivative (5d) |
| 1,2-disubstituted benzimidazole (2a)[4][5] | Lung cancer protein | 1M17 | -6.6[4] | Cisplatin |
| Benzimidazole derivative (6b)[6] | EGFRT790M | Not Reported | Not Reported | Doxorubicin |
Experimental Protocols: A Look into the Methodology
The accuracy and reliability of molecular docking studies are heavily dependent on the experimental protocols employed. Below are the detailed methodologies used in the cited research.
Molecular Docking Protocol for α-Glucosidase Inhibition Studies
A homology model of α-glucosidase was constructed and validated using a Ramachandran plot.[1] The docking analysis was performed using the Molecular Operating Environment (MOE 2016.08) software to investigate the mechanism of enzyme inhibition by N-acylhydrazone derivatives of 2-mercaptobenzimidazole.[1]
Molecular Docking Protocol for Antibacterial Target Studies
For the in silico screening against bacterial proteins, AutoDock 4.2 was utilized.[3] The three-dimensional crystal structures of Topoisomerase II (PDB ID: 1JIJ) and DNA gyrase subunit B (PDB ID: 1KZN) were obtained from the Protein Data Bank.[3] Ligand structures were prepared and energy minimized using Marvin Sketch.[3] The docking simulations were performed to predict the binding affinities and interaction patterns of the benzimidazole derivatives within the active sites of these enzymes.
Visualizing the Process: Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the typical workflow of a molecular docking study and a relevant signaling pathway where these compounds may exert their effects.
Caption: A generalized workflow of a molecular docking study.
Caption: Inhibition of the EGFR signaling pathway by benzimidazole derivatives.
References
- 1. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Antioxidant Activity of Thiol-Substituted Benzimidazoles: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant performance of thiol-substituted benzimidazoles, supported by experimental data. The unique structural features of these compounds make them promising candidates for the development of novel antioxidant therapies.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the introduction of a thiol (-SH) group can significantly enhance its antioxidant properties. Thiol-substituted benzimidazoles exhibit potent radical scavenging and antioxidant activities through various mechanisms, including hydrogen atom transfer and electron donation. This guide summarizes key quantitative data, details common experimental protocols, and explores the structure-activity relationships that govern their antioxidant efficacy.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of thiol-substituted benzimidazoles is commonly evaluated using a variety of in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard metric, representing the concentration of a compound required to inhibit a specific biological or chemical process by 50%. Lower IC50 values indicate greater antioxidant potency.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The stable DPPH radical has a deep violet color, which is reduced to a colorless or pale yellow hydrazine upon reaction with an antioxidant.
| Compound | Substitution Pattern | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-Mercaptobenzimidazole | Unsubstituted | >1000 | Ascorbic Acid | ~25-50 |
| 5-Nitro-2-mercaptobenzimidazole | Electron-withdrawing group at C5 | ~500-700 | Trolox | ~40-60 |
| 5-Methoxy-2-mercaptobenzimidazole | Electron-donating group at C5 | ~200-400 | BHT | ~30-50 |
| 1-Methyl-2-mercaptobenzimidazole | Substitution at N1 | ~800-1000 | ||
| Various N-Mannich bases of 2-mercaptobenzimidazoles | Varied substitutions at N1 | Showed varied but generally moderate activity |
Note: The IC50 values are approximate ranges compiled from multiple sources and can vary based on specific experimental conditions.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
| Compound | Substitution Pattern | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiol-substituted benzimidazole derivatives | General | Often show good activity | Ascorbic Acid | ~5-15 |
| Benzimidazole-thiophene-triazole hybrids | Heterocyclic substitutions | Some compounds show very high activity | Trolox | ~10-20 |
Note: Specific IC50 values for a homologous series of thiol-substituted benzimidazoles in the ABTS assay are less commonly reported in single comparative studies.
Superoxide Anion Radical Scavenging Activity
Superoxide anion (O2•−) is a biologically important reactive oxygen species. This assay measures the ability of a compound to scavenge this radical, often generated in vitro by a PMS-NADH system.
| Compound | Inhibition (%) at a given concentration |
| Novel benzimidazole derivatives | Some compounds showed significant inhibition[1] |
Note: Quantitative IC50 values for superoxide anion scavenging by thiol-substituted benzimidazoles are not as readily available in the reviewed literature as for DPPH and ABTS assays.
Inhibition of Lipid Peroxidation
Lipid peroxidation is a key process in cellular injury, and its inhibition is a crucial aspect of antioxidant activity. This is often assessed by measuring the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation.
| Compound Series | IC50 (µM) | Reference Compound | IC50 (µM) |
| N,N'-disubstituted benzimidazole-2-thiones (hydrazides) | 64 - 92 | Trolox | ~20-30 |
| N,N'-disubstituted benzimidazole-2-thiones (esters) | >100 | Quercetin | ~5-15 |
| Various benzimidazole derivatives | Showed dose-dependent inhibition of H2O2-induced lipid peroxidation |
Experimental Protocols
Accurate and reproducible assessment of antioxidant activity relies on standardized experimental protocols. Below are detailed methodologies for the key assays mentioned.
DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A fresh solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Reaction Mixture: A small volume of the test compound solution (at various concentrations) is added to a larger volume of the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Scavenging Assay
-
Generation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is mixed with a solution of potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours. This generates the ABTS•+ radical.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction Mixture: A small aliquot of the test compound solution is mixed with the ABTS•+ working solution.
-
Incubation: The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated as described for the DPPH assay.
Superoxide Anion Radical Scavenging Assay (PMS-NADH Method)
-
Reaction Mixture Preparation: A reaction mixture is prepared containing nitroblue tetrazolium (NBT), NADH, and the test compound in a buffer solution (e.g., Tris-HCl buffer, pH 8.0).
-
Initiation of Reaction: The reaction is initiated by adding phenazine methosulfate (PMS) to the mixture. The PMS/NADH system generates superoxide radicals, which then reduce NBT to a purple formazan.
-
Incubation: The mixture is incubated at room temperature for a short period (e.g., 5 minutes).
-
Measurement: The absorbance of the formazan is measured at 560 nm.
-
Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample with that of a control reaction without the test compound.
Lipid Peroxidation Inhibition Assay (TBARS Method)
-
Induction of Lipid Peroxidation: A suspension of lipid-rich material (e.g., rat liver microsomes or brain homogenate) is incubated with an inducing agent (e.g., FeSO4/ascorbic acid or H2O2) in the presence and absence of the test compound.
-
Termination of Reaction and Precipitation: The reaction is stopped by adding a solution of trichloroacetic acid (TCA) and thiobarbituric acid (TBA).
-
Heating: The mixture is heated in a water bath (e.g., at 95°C for 30 minutes) to allow the reaction between MDA (a product of lipid peroxidation) and TBA to form a colored adduct.
-
Measurement: After cooling, the mixture is centrifuged, and the absorbance of the supernatant is measured at 532 nm.
-
Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated group with that of the induced, untreated group.
Structure-Activity Relationship (SAR)
The antioxidant activity of thiol-substituted benzimidazoles is significantly influenced by the nature and position of substituents on the benzimidazole ring.
-
Role of the Thiol Group: The thiol (-SH) group at the C2 position is crucial for the antioxidant activity, acting as a primary site for radical scavenging.
-
Substituents on the Benzene Ring:
-
Electron-donating groups (e.g., methoxy, -OCH3) at the C5 or C6 positions generally enhance antioxidant activity by increasing the electron density on the benzimidazole ring system, which facilitates hydrogen or electron donation.
-
Electron-withdrawing groups (e.g., nitro, -NO2) at the same positions tend to decrease antioxidant activity.
-
-
Substitution at the N1 Position: Substitution at the N1 position can have varied effects. While some N-substituted derivatives show reduced activity, others, such as certain N-Mannich bases, can exhibit significant antioxidant potential depending on the nature of the substituent.
Signaling Pathways and Mechanistic Insights
Beyond direct radical scavenging, some benzimidazole derivatives may exert their antioxidant effects by modulating cellular signaling pathways. One of the most important of these is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway .
Caption: The Nrf2-ARE signaling pathway and potential modulation by thiol-substituted benzimidazoles.
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and subsequent cellular protection. Some studies suggest that benzimidazole derivatives may activate this pathway, potentially by interacting with Keap1, thereby enhancing the cell's endogenous antioxidant defenses.
Experimental Workflow
The general workflow for evaluating the antioxidant activity of newly synthesized thiol-substituted benzimidazoles involves a multi-step process.
Caption: A typical experimental workflow for the evaluation of antioxidant activity.
This systematic approach allows for the identification of promising lead compounds and provides insights into the structural features that are key to their antioxidant activity.
References
A Comparative Guide to the Efficacy of Benzimidazole-Based Corrosion Inhibitors versus Commercial Alternatives
For Researchers, Scientists, and Drug Development Professionals
Performance Data of Corrosion Inhibitors
The following table summarizes the inhibition efficiency of various benzimidazole derivatives and commercial corrosion inhibitors on different metals in acidic environments. It is important to note that the experimental conditions such as inhibitor concentration and temperature vary between studies, which can influence performance.
| Inhibitor | Metal | Corrosive Medium | Inhibitor Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Benzimidazole Derivatives | ||||||
| Bis(benzimidazol-2-yl) disulphide | Mild Steel | 0.5 M H₂SO₄ | Not Specified | Not Specified | >95 | [1] |
| (1H-benzimidazol-2-yl)methanethiol (LF₁) | Carbon Steel | 1.0 M HCl | 10⁻³ M | 30 | 88.2 | [2] |
| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF₂) | Carbon Steel | 1.0 M HCl | 10⁻³ M | 30 | 95.4 | [2] |
| 2,3-dihydrobenzo[2][3]imidazo[2,1-b]thiazole (2-BIT) | Mild Steel | 1.0 M HCl | 5 x 10⁻³ M | 30 | 89.10 | [4] |
| 3,4-dihydro-2H-benzo[2][3]imidazo[2,1-b]thiazole (3-BIT) | Mild Steel | 1.0 M HCl | 5 x 10⁻³ M | 30 | 93.4 | [4] |
| 2-Mercaptobenzimidazole (MBI) | Mild Steel | 1 M HCl | Not Specified | Not Specified | Effective Inhibitor | [5] |
| Commercial Corrosion Inhibitors | ||||||
| Imidazoline-based (TMP2I) | Mild Steel | 0.5 M H₂SO₄ | 20 ppm | 30 | ~98 | [6] |
| Imidazoline-based (TMP2I) | Mild Steel | 1.0 M HCl | 20 ppm | 30 | ~98 | [6] |
| Caesalpinia Sappan L modified imidazoline (CS IMI) | Carbon Steel API 5L X60 | 1.0 M HCl | 25 ppm | 32-60 | >90 | [7] |
| Imidazoline (IMI) | Carbon Steel API 5L X60 | 1.0 M HCl | 25 ppm | 32-60 | >90 | [7] |
| 2-(8-heptadecenyl)-2-imidazoline-1-ethanamin (S-Imd) | Carbon Steel | CO₂ saturated brine | 300 ppm | Not Specified | 91.6 | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of corrosion inhibitors.
Weight Loss Method
The weight loss method is a straightforward technique to determine the corrosion rate and the inhibition efficiency.
-
Specimen Preparation: Mild steel coupons of a standard dimension (e.g., 2.5 cm x 2.0 cm x 0.025 cm) are mechanically polished with a series of emery papers of decreasing grit size, washed with distilled water, degreased with a solvent like acetone, and dried.
-
Initial Measurement: The initial weight of each coupon is accurately measured using an analytical balance.
-
Immersion: The coupons are then suspended in beakers containing the corrosive medium (e.g., 1 M HCl) with and without the inhibitor at various concentrations. The beakers are kept in a temperature-controlled water bath.
-
Duration: The coupons remain immersed for a specified period (e.g., 6 hours).
-
Final Measurement: After immersion, the coupons are removed, carefully washed to remove corrosion products, dried, and re-weighed.
-
Calculation: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:
-
CR (mg cm⁻² h⁻¹) = (Weight Loss) / (Surface Area x Time)
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] x 100
Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Measurements
Electrochemical techniques provide faster and more detailed information about the corrosion process and the inhibitor's mechanism. These are typically performed using a three-electrode cell setup consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).
This technique measures the current response of the metal to a controlled change in its potential.
-
Stabilization: The working electrode is immersed in the test solution for a certain period (e.g., 1 hour) to allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential (e.g., from -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting polarization curve (log of current density vs. potential) is used to determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel plots.
-
Inhibition Efficiency Calculation: The inhibition efficiency is calculated as:
-
IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] x 100
Where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
-
Frequency Scan: After the OCP has stabilized, a small amplitude AC signal (e.g., 10 mV) is applied to the working electrode over a range of frequencies (e.g., from 100 kHz to 0.01 Hz).
-
Impedance Measurement: The impedance of the system is measured at each frequency.
-
Data Representation: The data is typically presented as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).
-
Equivalent Circuit Modeling: The impedance data is fitted to an equivalent electrical circuit model to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate the formation of a protective film on the metal surface.
-
Inhibition Efficiency Calculation: The inhibition efficiency can be calculated from the charge transfer resistance values:
-
IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] x 100
Where R_ct_blank and R_ct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
Visualizations
Corrosion Inhibition Mechanism
The primary mechanism of corrosion inhibition by benzimidazole derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This forms a protective barrier that isolates the metal from the corrosive environment. The adsorption is facilitated by the presence of heteroatoms (nitrogen and sulfur) and the π-electrons in the benzimidazole ring, which can interact with the vacant d-orbitals of the metal atoms. This interaction can be either physisorption (electrostatic interaction) or chemisorption (covalent bonding).
Caption: Mechanism of corrosion inhibition by benzimidazole-thiol derivatives on a metal surface.
Experimental Workflow for Corrosion Inhibitor Evaluation
The following diagram illustrates a typical workflow for the experimental evaluation of a new corrosion inhibitor.
Caption: A typical experimental workflow for evaluating the efficacy of a corrosion inhibitor.
Conclusion
The available data indicates that benzimidazole derivatives, particularly those containing thiol or disulfide groups, are highly effective corrosion inhibitors for steel in acidic media, with reported efficiencies often exceeding 90%.[1][2][4] Commercial inhibitors, such as those based on imidazoline, also demonstrate excellent performance, with efficiencies reaching up to 98% under specific conditions.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05070C [pubs.rsc.org]
- 3. Recent advances in the use of benzimidazoles as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 2-Mercaptobenzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid [mdpi.com]
- 5. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Corrosion Inhibition by a Caesalpinia Sappan L Modified Imidazoline for Carbon Steel API 5L Grade X60 in HCl 1M Environment | Scientific.Net [scientific.net]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures for 1,2'-bis(1H-benzimidazole)-2-thiol
Disclaimer: No specific Safety Data Sheet (SDS) for 1,2'-bis(1H-benzimidazole)-2-thiol was identified. The following guidance is based on the safety information for the closely related and structurally similar compound, 2-Mercaptobenzimidazole (CAS: 583-39-1). It is imperative to handle this compound with the same precautions until a specific SDS becomes available. This information is intended for researchers, scientists, and drug development professionals. All procedures should be conducted in accordance with local, regional, and national regulations.
Immediate Safety and Handling Precautions
Before handling this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are aware of the potential hazards. Based on data for 2-Mercaptobenzimidazole, this compound may be toxic if swallowed, cause skin irritation, and may lead to an allergic skin reaction.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that is tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) that have been inspected before use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1]
-
Respiratory Protection: If dust is generated, a NIOSH-approved N95-type dust mask or higher-level respiratory protection should be used.[2]
-
Skin and Body Protection: Wear a lab coat or a protective suit to prevent skin contact.[1]
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1][3]
Spill and Emergency Procedures
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate: Immediately evacuate unnecessary personnel from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Containment: Prevent the further spread of the spill. Avoid allowing the chemical to enter drains.[1]
-
Cleanup:
-
For small spills, dampen the solid material with a solvent like acetone to prevent dust formation.[4]
-
Carefully sweep up the dampened material and place it into a suitable, labeled, and closed container for disposal.[1]
-
Use absorbent paper dampened with acetone to clean any remaining residue.[4]
-
Wash the spill area with soap and water.[4]
-
-
Disposal of Cleanup Materials: Seal all contaminated clothing and cleaning materials in a vapor-tight plastic bag for proper disposal.[4]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.
-
Containerization:
-
Ensure the waste chemical is stored in its original or a compatible, well-sealed, and clearly labeled container. Do not mix with other waste materials.
-
The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and bases.[3]
-
-
Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
The preferred method of disposal is incineration. The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
-
Contaminated Materials:
-
Dispose of any contaminated PPE, labware, and cleaning materials as hazardous waste in the same manner as the chemical itself.[1]
-
Quantitative Data Summary
The following table summarizes key data for the related compound, 2-Mercaptobenzimidazole, which should be considered as indicative for this compound in the absence of specific data.
| Property | Value |
| Chemical Formula | C₇H₆N₂S |
| Molecular Weight | 150.20 g/mol |
| Appearance | White to off-white powder |
| Melting Point | >300 °C |
| Log P (octanol/water) | 0.881 at 25 °C (Bioaccumulation is not expected) |
Experimental Protocols
The disposal procedures outlined are based on standard practices for hazardous chemical waste management. Specific experimental protocols involving this compound should include a detailed risk assessment and a waste disposal plan that complies with institutional and regulatory guidelines.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 1,2'-bis(1H-benzimidazole)-2-thiol
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE) and procedural steps for managing 1,2'-bis(1H-benzimidazole)-2-thiol, a member of the benzimidazole-thiol family. The following information is synthesized from safety data sheets of structurally similar compounds and general best practices for handling hazardous chemicals.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Usage Notes |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber, polychloroprene, or butyl rubber gloves are recommended. Always inspect gloves for degradation or tears before use. Follow proper glove removal techniques to avoid skin contact.[1][2] |
| Eye Protection | Safety glasses with side shields or Chemical goggles | Essential to protect against dust particles and splashes. In case of potential for significant splashing, a face shield should be worn in addition to goggles.[1][3] |
| Respiratory Protection | Particulate respirator (e.g., N95) | Recommended when handling the powder form of the compound, especially in areas without adequate ventilation, to prevent inhalation of dust.[1][4] |
| Body Protection | Laboratory coat or Impervious gown | A long-sleeved lab coat is standard for laboratory work. For tasks with a higher risk of contamination, an impervious gown that closes in the back should be used.[1][2][5] |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to protect against spills and falling objects. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Handling Protocol:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. The work area, preferably a chemical fume hood, should be clean and uncluttered.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to minimize the risk of inhalation and contamination of the laboratory space.[2] Use appropriate tools (e.g., spatulas, weighing paper) to handle the material.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate the work surface and any equipment used. Wash hands thoroughly with soap and water, even after wearing gloves.[2][3]
Disposal Plan:
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weighing paper, and contaminated wipes, should be considered chemical waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers. Do not mix with other incompatible waste streams.[2][3]
-
Disposal: Dispose of the chemical waste through a licensed professional waste disposal service. Follow all local, state, and federal regulations for hazardous waste disposal.[2]
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]
Visual Workflow for Safe Handling
The following diagrams illustrate the key procedural steps for safely handling and disposing of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
